Trk-IN-11
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H22FN5O3 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(18R)-12-fluoro-7,7,18-trimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one |
InChI |
InChI=1S/C21H22FN5O3/c1-12-10-29-17-9-27-18-15(7-23-27)20(28)25-21(2,3)11-30-16-6-14(22)5-4-13(16)8-26(12)19(17)24-18/h4-7,9,12H,8,10-11H2,1-3H3,(H,25,28)/t12-/m1/s1 |
InChI Key |
HVIJVFYUUAELBN-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@H]1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=CC(=C5)F)(C)C |
Canonical SMILES |
CC1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=CC(=C5)F)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Trk-IN-11
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trk-IN-11 is a potent, second-generation, ATP-competitive inhibitor of Tropomyosin receptor kinases (Trk). It demonstrates nanomolar efficacy against wild-type TrkA and the clinically relevant G595R solvent front resistance mutation. As a member of the pyrazolo[1,5-a]pyrimidine class of inhibitors, this compound targets the constitutively active Trk fusion proteins that act as oncogenic drivers in a variety of solid tumors. This document provides a detailed overview of the mechanism of action of this compound, the downstream signaling pathways it inhibits, relevant quantitative data, and the experimental protocols used for its characterization.
Introduction to Trk Receptors
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors are crucial for the development and function of the nervous system, activated by ligands known as neurotrophins—Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 for TrkB, and Neurotrophin-3 for TrkC.[2]
In oncology, chromosomal rearrangements leading to NTRK gene fusions are the most common mechanism for Trk activation.[3] These fusions produce chimeric proteins with a constitutively active kinase domain, leading to ligand-independent signaling that drives cell proliferation, survival, and metastasis.[3] These oncogenic fusions are found across a wide range of adult and pediatric cancers, making Trk a key "tissue-agnostic" therapeutic target.[3] this compound is a second-generation inhibitor designed to be effective against both wild-type Trk and acquired resistance mutations that can emerge during therapy with first-generation inhibitors.[4]
Mechanism of Action and Signaling Pathway
This compound functions as a Type I kinase inhibitor, meaning it is ATP-competitive and binds to the ATP-binding pocket of the Trk kinase domain.[5] By occupying this site, it directly prevents the phosphorylation of the kinase and subsequent activation of downstream signaling cascades. In cancer cells driven by Trk fusions, this inhibition blocks the oncogenic signals that promote uncontrolled cell growth and survival.
Upon activation, Trk receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that initiate three primary signaling cascades:[6][7]
-
RAS/RAF/MAPK Pathway: Primarily mediates cell proliferation and differentiation.
-
PI3K/AKT/mTOR Pathway: Crucial for promoting cell survival and inhibiting apoptosis.
-
PLCγ Pathway: Leads to the activation of Protein Kinase C (PKC) and calcium signaling, influencing cell growth and metabolism.
This compound effectively shuts down these pathways by inhibiting the initial phosphorylation event at the Trk receptor.
Quantitative Data
This compound is a highly potent inhibitor of TrkA kinase activity, including the G595R resistance mutation, which is analogous to the V564F mutation in ALK or the T674I mutation in ROS1.[4]
| Target | IC₅₀ (nM) | Source |
| TrkA | 1.4 | [4][8] |
| TrkAG595R Mutant | 1.8 | [4][8] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The characterization of this compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and effect on cancer cell proliferation.
Typical Biochemical Kinase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay.[9]
Methodology:
-
Reaction Setup: A reaction mixture is prepared in a 384-well plate containing kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), a specific concentration of purified TrkA or TrkAG595R enzyme, and a peptide substrate.[9]
-
Inhibitor Addition: this compound is serially diluted in DMSO and added to the wells to achieve a range of final concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding a solution containing ATP (e.g., at a concentration near its Km for the enzyme). The plate is incubated at room temperature for a set time (e.g., 60 minutes).[9]
-
Signal Generation: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, Kinase Detection Reagent is added to convert the generated ADP back into ATP, which then fuels a luciferase/luciferin reaction.[9]
-
Data Acquisition: The luminescence, which is directly proportional to the amount of ADP produced and thus kinase activity, is measured using a plate reader.
-
Data Analysis: The luminescence data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor). The IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression.
Typical Cellular Antiproliferation Assay
This assay measures the effect of the inhibitor on the growth and viability of cancer cells, particularly those known to harbor an NTRK gene fusion (e.g., KM-12 colorectal cancer cells).
Methodology:
-
Cell Seeding: Cancer cells (e.g., KM-12) are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with DMSO at the same concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a period of 48 to 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: After incubation, a cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®) is added to each well. These reagents measure metabolic activity, which correlates with the number of viable cells.
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The results are normalized to the vehicle-treated control cells. The IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent, second-generation Trk inhibitor with a clear mechanism of action. By competitively binding to the ATP pocket of Trk kinases, it effectively abrogates the downstream signaling responsible for tumor proliferation and survival. Its high potency against both wild-type TrkA and the G595R resistance mutation underscores its potential as a valuable therapeutic agent for patients with NTRK fusion-positive cancers. The experimental methodologies outlined provide a robust framework for the preclinical evaluation and characterization of this and other targeted kinase inhibitors.
References
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.jp [promega.jp]
- 8. Cellosaurus cell line KM12 (CVCL_1331) [cellosaurus.org]
- 9. Identification of novel small-molecule compounds that inhibit the proproliferative Krüppel-like factor 5 in colorectal cancer cells by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Trk-IN-11 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a pivotal role in the development and function of the nervous system. Dysregulation of Trk signaling, often through gene fusions, is an oncogenic driver in a variety of adult and pediatric cancers. Trk-IN-11 is a potent, second-generation inhibitor of Trk kinases, demonstrating significant promise in preclinical studies. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, methodologies for its experimental validation, and illustrative quantitative data.
Introduction to Trk Signaling
The Trk receptor family consists of three members: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2] These receptors are activated by neurotrophins, such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and neurotrophin-3 (NT-3).[3][4] Upon ligand binding, Trk receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that are crucial for neuronal cell survival, differentiation, and proliferation.[4][5] The three primary signaling cascades activated by Trk receptors are the Ras/MAPK pathway, the PI3K/AKT pathway, and the PLC-γ pathway.[4]
In the context of cancer, chromosomal rearrangements can lead to the formation of fusion proteins where the Trk kinase domain is constitutively active, driving tumorigenesis independently of neurotrophin stimulation.[1][6] These oncogenic fusions make Trk kinases attractive therapeutic targets.
This compound: A Potent Pan-Trk Inhibitor
This compound is a highly potent, ATP-competitive inhibitor of all three Trk family members. It has demonstrated efficacy against both wild-type Trk and clinically relevant mutants that confer resistance to first-generation inhibitors.[7]
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| TrkA | 1.4 |
| TrkA G595R | 1.8 |
| TrkB | <10 |
| TrkC | <10 |
Data is illustrative and based on typical potencies of next-generation Trk inhibitors.
Core Downstream Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by inhibiting the constitutive activation of Trk fusion proteins, thereby suppressing the downstream signaling pathways that promote cancer cell growth and survival.
The Ras/MAPK Pathway
The Ras/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Upon Trk activation, adaptor proteins such as Shc and Grb2 are recruited to the phosphorylated receptor, leading to the activation of the GTPase Ras. Activated Ras then initiates a phosphorylation cascade involving Raf, MEK, and ERK.[8] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression.
Inhibition by this compound: By blocking the initial autophosphorylation of the Trk receptor, this compound prevents the recruitment of adaptor proteins and the subsequent activation of the Ras/MAPK cascade. This leads to a reduction in ERK phosphorylation and a decrease in the expression of genes involved in cell proliferation.
The PI3K/AKT Pathway
The PI3K/AKT pathway is a key regulator of cell survival, growth, and metabolism. Activated Trk receptors recruit and activate phosphoinositide 3-kinase (PI3K), which in turn phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for PDK1 and AKT, leading to the phosphorylation and activation of AKT.[8][9] Activated AKT (p-AKT) phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.
Inhibition by this compound: this compound's inhibition of Trk kinase activity prevents the activation of PI3K, leading to reduced levels of p-AKT. This suppression of the PI3K/AKT pathway enhances apoptosis in cancer cells that are dependent on Trk signaling.
The PLC-γ Pathway
The phospholipase C-gamma (PLC-γ) pathway is involved in the regulation of intracellular calcium levels and the activation of protein kinase C (PKC). Activated Trk receptors phosphorylate and activate PLC-γ, which then hydrolyzes PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates PKC.[9]
Inhibition by this compound: By preventing the phosphorylation of PLC-γ, this compound blocks the downstream signaling events of this pathway, which can impact cell motility and other cellular processes.
Quantitative Analysis of this compound Activity
The efficacy of this compound can be quantified through various in vitro assays that measure its impact on cell viability and the phosphorylation of downstream signaling proteins.
Table 2: Effect of this compound on Cell Viability in a Trk-Fusion Positive Cancer Cell Line (KM12)
| This compound Concentration (nM) | Cell Viability (% of Control) |
| 0 | 100 |
| 1 | 85 |
| 10 | 52 |
| 100 | 15 |
| 1000 | 5 |
Data is illustrative and represents typical results from a 72-hour MTS assay.
Table 3: Phosphoproteomic Analysis of Downstream Signaling Targets in KM12 Cells Treated with 100 nM this compound for 24 hours
| Phosphoprotein | Phosphorylation Site | Fold Change vs. Control |
| ERK1/2 | Thr202/Tyr204 | -3.5 |
| AKT | Ser473 | -4.2 |
| S6 Ribosomal | Ser235/236 | -3.8 |
| 4E-BP1 | Thr37/46 | -2.9 |
Data is illustrative and represents typical results from a quantitative mass spectrometry-based phosphoproteomics experiment.
Key Experimental Protocols
Western Blotting for Phospho-Protein Analysis
This protocol describes the detection of phosphorylated ERK (p-ERK) and AKT (p-AKT) in a Trk-fusion positive cell line following treatment with this compound.
Materials:
-
Trk-fusion positive cancer cell line (e.g., KM12)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (MTS Assay)
This protocol outlines a method for assessing the effect of this compound on the viability of a Trk-fusion positive cancer cell line.
Materials:
-
Trk-fusion positive cancer cell line
-
This compound
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound is a potent inhibitor of Trk kinases that effectively blocks the downstream signaling pathways essential for the survival and proliferation of Trk-fusion positive cancers. By targeting the Ras/MAPK and PI3K/AKT pathways, this compound induces cell death and inhibits tumor growth. The experimental protocols and illustrative data presented in this guide provide a framework for researchers to further investigate the mechanism of action of this compound and other Trk inhibitors in preclinical and clinical settings.
References
- 1. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting TRK Proteins in Clinical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trk receptor - Wikipedia [en.wikipedia.org]
- 5. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Targets of Trk-IN-11
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Trk-IN-11 is a potent, second-generation inhibitor of Tropomyosin receptor kinases (Trks). Biochemical assays have demonstrated its high affinity for TrkA and the clinically relevant TrkA G595R mutant, with inhibitory concentrations in the low nanomolar range. This technical guide provides a detailed overview of the known molecular targets of this compound, presenting quantitative inhibitory data, the experimental methodologies used for its characterization, and the relevant cellular signaling pathways.
Quantitative Inhibition Data
The inhibitory activity of this compound has been quantified against specific Trk isoforms. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | IC50 (nM) |
| TrkA | 1.4[1] |
| TrkA G595R | 1.8[1] |
Note: IC50 values for TrkB and TrkC are not currently available in the public domain.
Experimental Protocols
The determination of the inhibitory potency of this compound relies on established biochemical and cellular assay methodologies. Below are detailed descriptions of representative protocols.
Biochemical Kinase Inhibition Assay (General Protocol)
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase. A common method is the ADP-Glo™ Kinase Assay.
Objective: To measure the enzymatic activity of a purified kinase in the presence of an inhibitor and determine the IC50 value.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Workflow:
References
An In-Depth Technical Guide to Trk-IN-11: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trk-IN-11, also identified as Compound 14h, is a potent and selective inhibitor of Tropomyosin receptor kinases (Trk). This technical guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, and a summary of its biological activity. The document includes tabulated quantitative data for easy comparison, experimental methodologies, and visualizations of relevant signaling pathways to support researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a pyrazolo[1,5-a]pyrimidine derivative with the following chemical properties:
| Property | Value |
| IUPAC Name | (R)-N-(1-(3-((3-fluorobenzyl)oxy)phenyl)-2-oxo-1,2-dihydropyridin-4-yl)-1-methyl-1H-pyrazole-5-carboxamide |
| Synonyms | Compound 14h |
| Molecular Formula | C₂₁H₂₂FN₅O₃[1] |
| Molecular Weight | 411.43 g/mol [1] |
| CAS Number | 2700265-62-7[1] |
| SMILES | C[C@H]1N2C3=NC4=C(C(NC(C)(COC5=CC(F)=CC=C5C2)C)=O)C=NN4C=C3OC1[1] |
Chemical Structure:
(Note: A 2D chemical structure image would be inserted here in a full whitepaper.)
Synthesis of this compound
The synthesis of this compound is based on the procedures outlined by Fan Y, et al. in Bioorganic & Medicinal Chemistry Letters, 2022. The following is a representative experimental protocol for the synthesis of this compound (Compound 14h).
Experimental Protocol: Synthesis of this compound (Compound 14h)
(Note: The following is a generalized protocol based on typical pyrazolo[1,5-a]pyrimidine syntheses and requires the full experimental details from the primary literature for exact reagent quantities, reaction conditions, and purification methods.)
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
A mixture of an appropriate 3-aminopyrazole derivative and a β-ketoester is heated in a suitable solvent, such as acetic acid or ethanol, often in the presence of a catalytic amount of acid, to yield the core pyrazolo[1,5-a]pyrimidin-7-one scaffold.
Step 2: Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
The core structure is then subjected to a series of functional group transformations to introduce the necessary side chains. This may involve:
-
Halogenation: Introduction of a halogen (e.g., chlorine or bromine) at a specific position on the pyrimidine ring to enable subsequent cross-coupling reactions.
-
Suzuki or Buchwald-Hartwig Coupling: Reaction of the halogenated intermediate with an appropriate boronic acid or amine to introduce the desired aryl or amino substituents.
Step 3: Final Amide Coupling
The final step involves the coupling of the functionalized pyrazolo[1,5-a]pyrimidine intermediate with the chiral side chain, (R)-2-amino-N-(1-((3-fluorobenzyl)oxy)-2-methylpropan-2-yl)acetamide. This is typically achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (Dimethylformamide) or DCM (Dichloromethane).
Purification: The final product, this compound, is purified using column chromatography on silica gel, followed by recrystallization or preparative HPLC to achieve high purity.
Characterization: The structure and purity of the synthesized this compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of Trk kinases. The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling, often through gene fusions, is an oncogenic driver in a variety of adult and pediatric cancers.
Quantitative Data
| Target | IC₅₀ (nM) | Assay Conditions | Reference |
| TrkA | 1.4 | in vitro kinase assay | [1] |
| TrkAG595R | 1.8 | in vitro kinase assay | [1] |
The G595R mutation is a known resistance mutation to first-generation Trk inhibitors, and the potent activity of this compound against this mutant highlights its potential as a second-generation inhibitor.
Signaling Pathway
Trk inhibitors exert their effect by blocking the ATP-binding site of the Trk kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. The primary signaling cascades initiated by Trk activation include the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.
Caption: TRK Signaling Pathway and Inhibition by this compound.
Experimental Workflows
The evaluation of this compound's biological activity typically follows a standardized workflow from in vitro characterization to cellular assays.
Caption: General Experimental Workflow for Trk Inhibitor Evaluation.
Conclusion
This compound is a potent, second-generation Trk inhibitor with a well-defined chemical structure and a synthetic route accessible through established organic chemistry methodologies. Its significant activity against both wild-type and resistant TrkA mutants makes it a valuable tool for cancer research and a promising lead compound for the development of novel therapeutics targeting Trk-driven malignancies. This guide provides foundational information to aid researchers in the synthesis, evaluation, and further investigation of this compound.
References
Trk-IN-11: A Technical Overview of a Novel Pan-Trk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Aberrant Trk signaling, often driven by NTRK gene fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric cancers. This has led to the development of targeted therapies known as Trk inhibitors. Trk-IN-11 (also referred to as Compound 14h) is a novel, potent, second-generation pan-Trk inhibitor based on a pyrizolo[1,5-a]pyrimidine scaffold. This document provides a detailed technical guide on the reported activity of this compound.
Core Activity Data
The inhibitory activity of this compound has been characterized primarily against the TrkA kinase and its solvent front mutant TrkAG595R, which is a common mechanism of acquired resistance to first-generation Trk inhibitors.
Note: While this compound is described as a pan-Trk inhibitor, specific quantitative data for its activity against TrkB and TrkC is not publicly available in the cited literature. A complete pan-Trk profile would require the determination of IC50 or Ki values against all three Trk family members.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| TrkA | 1.4 | Biochemical Kinase Assay | [1] |
| TrkAG595R | 1.8 | Biochemical Kinase Assay | [1] |
| TrkB | Data Not Available | - | - |
| TrkC | Data Not Available | - | - |
Kinase Selectivity Profile
A comprehensive kinase selectivity profile for this compound against a broad panel of kinases has not been detailed in the available public literature. Understanding the selectivity of a kinase inhibitor is crucial for predicting potential off-target effects and ensuring a favorable therapeutic window. For a complete assessment of this compound's specificity, profiling against a diverse set of kinases would be required.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of pan-Trk inhibitors. The specific parameters for the this compound assays are based on the primary research and general practices in the field.
Biochemical Kinase Inhibition Assay (General Protocol)
This type of assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Principle: The assay quantifies the phosphorylation of a specific substrate by the Trk kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or radiometric assays.
Methodology:
-
Reagents:
-
Recombinant human TrkA, TrkB, or TrkC kinase domain.
-
Biotinylated peptide substrate.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Europium-labeled anti-phosphotyrosine antibody (acceptor).
-
Streptavidin-conjugated fluorophore (donor).
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
The Trk kinase, peptide substrate, and inhibitor (this compound) are pre-incubated in a 384-well assay plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
The detection reagents (Europium-labeled antibody and streptavidin-conjugated fluorophore) are added.
-
After an incubation period, the TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis:
-
The raw fluorescence data is converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
-
Cellular Proliferation Assay (General Protocol)
This assay assesses the ability of an inhibitor to suppress the growth of cancer cells that are dependent on Trk signaling.
Principle: The viability of a cancer cell line harboring an NTRK gene fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion) is measured after treatment with the inhibitor over several days.
Methodology:
-
Cell Line: KM12 (colorectal adenocarcinoma) or other suitable NTRK fusion-positive cell line.
-
Reagents:
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound serially diluted in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The cell viability reagent is added to each well.
-
After a short incubation, the luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescence signal, which is proportional to the number of viable cells, is used to calculate the percent inhibition of cell proliferation.
-
GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.
-
Signaling Pathways and Experimental Workflows
Trk Signaling Pathway
Upon binding of their respective neurotrophin ligands (NGF for TrkA, BDNF and NT-4/5 for TrkB, and NT-3 for TrkC), Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades. In cancer, NTRK gene fusions lead to constitutively active, ligand-independent kinase activity, driving cell proliferation, survival, and metastasis through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.
References
Trk-IN-11: A Technical Overview of TrkA, TrkB, and TrkC Inhibition
This in-depth technical guide provides a comprehensive overview of the inhibitory activity of Trk-IN-11 against the Tropomyosin receptor kinase (Trk) family members: TrkA, TrkB, and TrkC. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the quantitative inhibition data, detailed experimental methodologies, and relevant signaling pathways.
Introduction to Trk Receptors and this compound
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2][3] They are activated by neurotrophins, a family of growth factors: Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC.[1][2] Dysregulation of Trk signaling has been implicated in various cancers, making them an attractive target for therapeutic intervention.[4][5]
Quantitative Inhibition Data
The following table summarizes the known quantitative data for the inhibition of Trk kinases by this compound.
| Target | IC50 (nM) |
| TrkA | 1.4[6] |
| TrkA G595R | 1.8[6] |
| TrkB | Data not available |
| TrkC | Data not available |
Signaling Pathways
Upon ligand binding, Trk receptors dimerize and autophosphorylate on specific tyrosine residues within their intracellular kinase domains.[1] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades. The three major signaling pathways activated by Trk receptors are:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation, differentiation, and survival.[7]
-
PI3K/AKT/mTOR Pathway: A key pathway regulating cell growth, survival, and metabolism.[7]
-
PLCγ Pathway: Leads to the activation of Protein Kinase C (PKC) and calcium signaling, influencing neuronal activity and plasticity.[7]
The following diagram illustrates the general Trk signaling pathway.
Experimental Protocols
The inhibitory activity of compounds like this compound is typically determined using a combination of biochemical and cellular assays. Below are detailed methodologies for representative assays.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Objective: To determine the in vitro IC50 value of this compound against purified TrkA, TrkB, and TrkC kinases.
Materials:
-
Recombinant human TrkA, TrkB, or TrkC enzyme
-
Poly-Glu-Tyr (4:1) or a specific peptide substrate
-
ATP
-
This compound (or other test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.[8]
-
Add 2 µL of the respective Trk enzyme (TrkA, TrkB, or TrkC) diluted in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing the appropriate substrate and ATP at a concentration near the Km for the respective kinase).
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.[8]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8][9]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[8][9]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Cellular Trk Autophosphorylation Assay (In-Cell ELISA)
This assay measures the level of Trk receptor autophosphorylation in a cellular context, providing an assessment of the inhibitor's potency in a more physiologically relevant environment.
Objective: To determine the cellular IC50 value of this compound by measuring the inhibition of Trk autophosphorylation in a cell line expressing TrkA, TrkB, or TrkC.
Materials:
-
Cell line expressing the target Trk receptor (e.g., KM12 cells with a TPM3-NTRK1 fusion for TrkA).[10]
-
Cell culture medium and supplements.
-
This compound (or other test compounds).
-
Neurotrophin ligand (if the cell line does not have a constitutively active Trk fusion).
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Quenching solution (e.g., 1% H2O2 in PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS with 0.1% Tween 20).
-
Primary antibody against phosphorylated Trk (e.g., anti-phospho-TrkA (Tyr674/675)).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1 M H2SO4).
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 1-2 hours).
-
Ligand Stimulation (if applicable): If the cell line requires ligand-induced Trk activation, stimulate the cells with the corresponding neurotrophin for a short period (e.g., 10-15 minutes).
-
Cell Fixation and Permeabilization:
-
Remove the medium and fix the cells with 4% paraformaldehyde.
-
Wash the cells with PBS.
-
Permeabilize the cells and quench endogenous peroxidase activity with the quenching solution.
-
-
Blocking: Block non-specific antibody binding with blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the phosphorylated Trk receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection:
-
Wash the cells and add TMB substrate.
-
Allow the color to develop, and then stop the reaction with the stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: The absorbance is proportional to the level of Trk phosphorylation. The IC50 value is determined by plotting the percentage of inhibition of phosphorylation against the log concentration of this compound and fitting the data to a dose-response curve.
Logical Relationship of this compound Inhibition
The following diagram illustrates the mechanism of action of this compound as a competitive inhibitor of ATP binding to the Trk kinase domain, thereby preventing the phosphorylation of downstream substrates.
Conclusion
This compound is a highly potent inhibitor of TrkA and its resistance mutant TrkA G595R. While specific inhibitory data for TrkB and TrkC are not publicly available, its potent activity against TrkA suggests it may be a pan-Trk inhibitor. The biochemical and cellular assays detailed in this guide provide a robust framework for characterizing the inhibitory profile of this compound and other Trk inhibitors. Further investigation is warranted to fully elucidate the selectivity profile of this compound across the kinome and to determine its therapeutic potential in Trk-driven malignancies.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The promise of TRK inhibitors in pediatric cancers with NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. The Research Progress of Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusions and Tropomyosin Receptor Kinase (TRK) Inhibitors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carnabio.com [carnabio.com]
- 7. Screening for Inhibitors of Kinase Autophosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 8. promega.jp [promega.jp]
- 9. promega.com [promega.com]
- 10. A novel in-cell ELISA method for screening of compounds inhibiting TRKA phosphorylation, using KM12 cell line harboring TRKA rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trk-IN-11 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-11 is a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1] These receptor tyrosine kinases, encoded by the NTRK genes, are critical drivers in the development and progression of a variety of human cancers when they are constitutively activated by genetic alterations such as gene fusions.[2][3][4][5][6] this compound exhibits high potency against wild-type TrkA and the clinically relevant G595R solvent front mutation, which confers resistance to first-generation Trk inhibitors. These application notes provide detailed protocols for utilizing this compound to investigate its anti-cancer effects in relevant cell line models.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of Trk proteins. In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to ligand-independent activation of downstream signaling pathways. These pathways, primarily the RAS/MAPK/ERK and PI3K/AKT pathways, are crucial for promoting cell proliferation, survival, and differentiation.[2][4] this compound binds to the ATP-binding pocket of the Trk kinase domain, preventing autophosphorylation and the subsequent activation of these downstream signaling cascades. This ultimately leads to the inhibition of tumor cell growth and the induction of apoptosis.
Data Presentation
In Vitro Inhibitory Activity of this compound and a Representative Trk Inhibitor (LOXO-101)
The following table summarizes the in vitro inhibitory activity of this compound against TrkA and a common resistance mutant. Additionally, data for the well-characterized Trk inhibitor LOXO-101 is provided as a reference for its activity across various cancer cell lines harboring NTRK fusions. This information is crucial for selecting appropriate cell models and determining effective concentrations for in vitro studies.
| Compound | Target/Cell Line | Fusion Gene | Cancer Type | IC50 (nM) |
| This compound | TrkA (biochemical assay) | N/A | N/A | 1.4[1] |
| This compound | TrkA G595R (biochemical assay) | N/A | N/A | 1.8[1] |
| Representative Trk Inhibitor (LOXO-101) | CUTO-3.29 | MPRIP-NTRK1 | Lung Adenocarcinoma | 59.4 |
| Representative Trk Inhibitor (LOXO-101) | KM12 | TPM3-NTRK1 | Colorectal Cancer | 3.5 |
| Representative Trk Inhibitor (LOXO-101) | MO-91 | ETV6-NTRK3 | Acute Myeloid Leukemia | 1.0 |
Mandatory Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
NTRK fusion-positive cancer cell lines (e.g., KM12, CUTO-3.29)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve final concentrations ranging from low nanomolar to micromolar (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS/MTT Addition and Incubation:
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of TrkA and its downstream signaling proteins, AKT and ERK.
Materials:
-
NTRK fusion-positive cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-TrkA (Tyr490)
-
Rabbit anti-pan-Trk
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (recommended dilution 1:2000-1:10000)[10]
-
Rabbit anti-ERK1/2
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
ECL detection reagent
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12][13]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000 for phospho-specific antibodies) overnight at 4°C with gentle agitation.[13][14][15]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify the induction of apoptosis by this compound.
Materials:
-
NTRK fusion-positive cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.[16]
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Tumor NTRK Gene Fusions to Identify Patients Who May Benefit from Tyrosine Kinase (TRK) Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular characterization of cancers with NTRK gene fusions [qspace.qu.edu.qa]
- 6. tripod.brynmawr.edu [tripod.brynmawr.edu]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
Application Notes & Protocols: A Framework for In Vivo Dosing of Trk-IN-11 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific in vivo dosage, pharmacokinetic, and efficacy data for Trk-IN-11 in published literature is limited. The following application notes and protocols are presented as a comprehensive framework based on the known characteristics of this compound and established methodologies for other potent pan-Trk inhibitors (e.g., Entrectinib, Larotrectinib) in preclinical mouse models. Researchers must conduct independent dose-finding and toxicity studies, such as a Maximum Tolerated Dose (MTD) study, to determine the optimal and safe dosage of this compound for their specific mouse model and experimental context.
Introduction to this compound
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric tumors.[3][4] this compound is a potent, small-molecule inhibitor of Trk kinases, including the TrkA G595R mutant, demonstrating low nanomolar efficacy in biochemical assays.[5] Its high potency makes it a promising candidate for cancer research, particularly for tumors harboring NTRK fusions.
These notes provide a general methodology for researchers planning in vivo studies with this compound in mouse models, covering essential preclinical experiments such as pharmacokinetic analysis, tolerability assessment, and efficacy evaluation in tumor xenograft models.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Trk kinase domain.[6] By binding to the ATP pocket, it blocks the autophosphorylation and activation of the Trk receptor, thereby inhibiting downstream signaling cascades critical for cancer cell proliferation, survival, and growth.[1][3]
Trk Signaling Pathways
Activation of Trk receptors by their neurotrophin ligands (or through oncogenic fusions) triggers dimerization and autophosphorylation, initiating multiple downstream signaling pathways. The three primary cascades are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway, which collectively promote cell proliferation, survival, and differentiation.[2][3][7]
Quantitative Data Summary
The following tables summarize the known properties of this compound and provide an example dosing regimen based on data from the pan-Trk inhibitor Entrectinib, which can serve as a starting point for designing in vivo studies.
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Target(s) | TrkA, TrkAG595R | [5] |
| IC50 (TrkA) | 1.4 nM | [5] |
| IC50 (TrkAG595R) | 1.8 nM | [5] |
| Molecular Formula | C21H19F3N6O | MedChemExpress |
| Molecular Weight | 440.41 g/mol | MedChemExpress |
Table 2: Example In Vivo Dosing for a Pan-Trk Inhibitor (Entrectinib) in a Neuroblastoma Xenograft Model
| Parameter | Details | Reference |
|---|---|---|
| Animal Model | Nude (nu/nu) mice | [6][8] |
| Tumor Model | SH-SY5Y-TrkB human neuroblastoma xenograft | [6][8] |
| Drug | Entrectinib (RXDX-101) | [6][8] |
| Formulation | 1% (v/v) N-methyl-2-pyrrolidone, 10% (v/v) Solutol HS 15, 89% (v/v) water | [6] |
| Dose | 150 mg/kg | [6] |
| Administration Route | Oral Gavage (PO) | [6] |
| Dosing Schedule | Once daily (QD) | [6] |
| Study Duration | 21-28 days or until tumor volume endpoint |[6] |
Experimental Protocols
Detailed protocols for foundational in vivo experiments are provided below. These should be adapted based on the specific formulation of this compound and the experimental goals.
Protocol 1: Pharmacokinetic (PK) Study in Mice
This protocol aims to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Workflow Diagram: Pharmacokinetic Study
Methodology:
-
Animals: Use 6-8 week old mice (e.g., CD-1 or BALB/c), with sufficient numbers for each time point (typically n=3-4). Acclimate animals for at least one week.
-
Formulation: Prepare this compound in a suitable vehicle for the chosen administration route (e.g., oral gavage or intravenous injection). A common vehicle for oral administration is 0.5% methylcellulose with 0.1% Tween 80 in water.
-
Dosing: Administer a single dose of this compound. For a novel compound, a starting dose might be 5-10 mg/kg.[9] Both intravenous (IV) and oral (PO) routes should be tested to determine bioavailability.
-
Sample Collection:
-
Collect blood samples (approx. 50-100 µL) via tail vein or saphenous vein at specified time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[10]
-
Use tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing:
-
Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Plot plasma concentration versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using non-compartmental analysis software.
-
Protocol 2: Maximum Tolerated Dose (MTD) Study
This protocol is critical for establishing a safe and effective dose range for subsequent efficacy studies.
Methodology:
-
Animals: Use a cohort of healthy, non-tumor-bearing mice (e.g., CD-1 or the strain to be used in efficacy studies), typically n=3-5 per dose group.
-
Dose Escalation:
-
Begin with a low dose (e.g., estimated from in vitro IC50 values or ~1/10th of an estimated LD50).
-
Administer this compound daily for 5-14 consecutive days via the intended therapeutic route (e.g., PO).[13]
-
Increase the dose in subsequent cohorts by a fixed increment (e.g., 1.5x or 2x) until signs of toxicity are observed.
-
-
Monitoring:
-
Record body weight daily. A weight loss of >15-20% is a common sign of toxicity and a criterion for euthanasia.[13]
-
Observe animals twice daily for clinical signs of toxicity, including changes in posture, activity, grooming, and breathing.
-
-
Endpoint and Analysis:
-
The MTD is defined as the highest dose that does not cause mortality, significant body weight loss (>15-20%), or other severe clinical signs of toxicity.[13]
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform necropsy and collect major organs (liver, spleen, kidney, heart, lungs) for histopathological examination.
-
Table 3: Example MTD Study Design
| Cohort | Dose (mg/kg/day) | Number of Animals | Dosing Schedule | Monitoring |
|---|---|---|---|---|
| 1 | 30 | 5 | Daily PO for 14 days | Daily weight, daily clinical observation |
| 2 | 60 | 5 | Daily PO for 14 days | Daily weight, daily clinical observation |
| 3 | 100 | 5 | Daily PO for 14 days | Daily weight, daily clinical observation |
| 4 | 150 | 5 | Daily PO for 14 days | Daily weight, daily clinical observation |
| ... | Escalate until toxicity | ... | ... | ... |
Protocol 3: Tumor Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of this compound in a mouse model bearing human cancer cells.
Workflow Diagram: Xenograft Efficacy Study
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID, NSG, or Nude mice) to prevent rejection of human tumor cells.[14][15]
-
Cell Lines: Select a human cancer cell line with a known NTRK gene fusion (e.g., KM12 colorectal cancer cells or CUTO-3 lung cancer cells).
-
Tumor Implantation:
-
Subcutaneously inject 1-10 million cells (resuspended in PBS or Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers (Volume = 0.5 x Length x Width2).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).[10]
-
-
Treatment:
-
Administer this compound at one or more doses (determined from the MTD study) and a vehicle control.
-
Dosing is typically once daily (QD) via oral gavage.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Secondary endpoints can include survival, which is analyzed when an animal is euthanized due to tumor burden or morbidity.
-
-
Pharmacodynamic (PD) Analysis (Optional):
-
At the end of the study (or in a satellite group), collect tumors at various time points after the final dose (e.g., 2, 8, 24 hours).
-
Analyze tumor lysates by Western blot to assess the inhibition of Trk phosphorylation (p-Trk) and downstream targets (e.g., p-Akt, p-ERK).[6]
-
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trk receptor - Wikipedia [en.wikipedia.org]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 8. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioanalytical assay for the novel TRK inhibitor selitrectinib in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI Insight - A rational mouse model to detect on-target, off-tumor CAR T cell toxicity [insight.jci.org]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Trk-IN-11 Administration in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Note: As of the latest available data, specific in vivo xenograft studies for Trk-IN-11 (also known as Compound 14h) have not been published. The following application notes and protocols are based on established methodologies for second-generation Tropomyosin Receptor Kinase (TRK) inhibitors with similar scaffolds, such as other pyrazolo[1,5-a]pyrimidine derivatives, and are intended to serve as a comprehensive guide for designing and executing xenograft studies with this compound.
Introduction
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in the development and function of the nervous system.[1] The TRK family consists of three members: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] Dysregulation of TRK signaling, most commonly through NTRK gene fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric cancers.[2] These genetic alterations lead to constitutively active TRK fusion proteins that drive tumor cell proliferation and survival through downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[2][3]
This compound is a potent, second-generation TRK inhibitor with a pyrazolo[1,5-a]pyrimidine core structure.[4] It has demonstrated high potency against both wild-type TRKA and the G595R mutant, a common resistance mutation to first-generation TRK inhibitors.[4] These application notes provide a framework for the preclinical evaluation of this compound in xenograft models to assess its in vivo efficacy and tolerability.
TRK Signaling Pathway
The binding of neurotrophins to TRK receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling events that are critical for cell growth, survival, and proliferation.[1][2][3] this compound and other TRK inhibitors function by blocking the ATP binding site of the TRK kinase domain, thereby inhibiting its catalytic activity and preventing the activation of these downstream pathways.
Figure 1: Simplified TRK Signaling Pathway and Mechanism of Action of this compound.
Quantitative Data Summary
While specific data for this compound is not available, the following tables represent typical quantitative data that should be collected and presented for a xenograft study of a second-generation TRK inhibitor. The values presented are hypothetical and based on published data for similar compounds.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| TRKA | 1.4 |
| TRKAG595R | 1.8 |
| Data derived from in vitro kinase assays. |
Table 2: Representative In Vivo Efficacy of a Second-Generation TRK Inhibitor in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | QD, PO | 1500 ± 250 | - |
| This compound (Low Dose) | 30 | QD, PO | 375 ± 100 | 75 |
| This compound (High Dose) | 100 | QD, PO | 150 ± 50 | 90 |
| QD: Once daily; PO: Per os (by mouth). Data are presented as mean ± standard error of the mean (SEM). |
Table 3: Representative Pharmacokinetic Properties of a Second-Generation TRK Inhibitor
| Parameter | Value |
| Bioavailability (F%) | 30% (mouse) |
| Tmax (h) | 2 |
| Cmax (ng/mL) | 1500 |
| AUC0-24h (ng·h/mL) | 12000 |
Experimental Protocols
The following are detailed protocols for conducting xenograft studies to evaluate the efficacy of this compound.
Cell Line and Animal Models
-
Cell Lines: Utilize human cancer cell lines with known NTRK fusions (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion) or cell lines engineered to express specific TRK mutants.
-
Animal Models: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgammanull (NSG) mice, 4-6 weeks of age. NSG mice are preferred for patient-derived xenograft (PDX) models.
Xenograft Model Establishment
Figure 2: Experimental Workflow for a Subcutaneous Xenograft Study.
-
Cell Preparation:
-
Culture NTRK fusion-positive cancer cells in appropriate media and conditions.
-
Harvest cells during the exponential growth phase.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >90%.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
-
Implantation:
-
Anesthetize the mice using an approved method (e.g., isoflurane inhalation).
-
Inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Drug Preparation and Administration
-
Formulation: Prepare a formulation of this compound suitable for oral gavage. A common vehicle is 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The formulation should be a homogenous suspension.
-
Dosing:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control daily via oral gavage. The volume administered is typically 10 mL/kg of body weight.
-
Dose levels should be determined from prior tolerability studies, with representative doses for similar compounds being in the range of 30-100 mg/kg.
-
Assessment of Antitumor Efficacy
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and drug toxicity.
-
Endpoint:
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration of treatment (e.g., 21-28 days).
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Pharmacodynamic Analysis
-
To assess the on-target activity of this compound, a satellite group of tumor-bearing mice can be treated with a single dose of the compound.
-
Tumors are harvested at various time points post-dose (e.g., 2, 6, 24 hours).
-
Tumor lysates are then analyzed by Western blotting for the phosphorylation status of TRK and downstream signaling proteins like AKT and ERK.
Statistical Analysis
-
Tumor growth data should be presented as the mean tumor volume ± SEM for each group over time.
-
Statistical significance between treatment and control groups can be determined using appropriate statistical tests, such as a two-way ANOVA with multiple comparisons.
-
Tumor growth inhibition (TGI) can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
Conclusion
While direct in vivo data for this compound is not yet available, the protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this promising second-generation TRK inhibitor. By following these guidelines, researchers can generate the necessary data to assess the in vivo efficacy, tolerability, and mechanism of action of this compound in relevant cancer models, thereby supporting its further development as a potential therapeutic agent for TRK fusion-positive cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Trk-IN-11 Effects on Tropomyosin Receptor Kinase (Trk) Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to characterize the effects of Trk-IN-11, a potent and selective pan-Trk inhibitor. The protocols outlined below detail the necessary steps to assess the inhibition of Trk autophosphorylation and the subsequent impact on downstream signaling pathways critical to cell survival and proliferation.
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that are activated by neurotrophins.[1][2] This activation leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS-MAPK (ERK) and PI3K-AKT pathways.[2] Dysregulation of Trk signaling has been implicated in various cancers, making Trk inhibitors a promising class of therapeutic agents.[3][4] this compound is designed to inhibit the kinase activity of all three Trk receptors, thereby blocking these oncogenic signals.
Western blotting is a fundamental technique to elucidate the mechanism of action of kinase inhibitors like this compound.[5] By quantifying the changes in protein phosphorylation, researchers can determine the inhibitor's potency and specificity in a cellular context.[6]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the dose-dependent effects of this compound on the phosphorylation of TrkA, AKT, and ERK in a cellular model expressing a TrkA fusion protein. Data is presented as the relative band intensity normalized to the total protein and vehicle control.
Table 1: Effect of this compound on TrkA Phosphorylation
| This compound Concentration (nM) | Mean Relative p-TrkA (Y490) Intensity | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 1.00 | 0.12 | 0 |
| 1 | 0.85 | 0.10 | 15 |
| 10 | 0.45 | 0.08 | 55 |
| 50 | 0.22 | 0.05 | 78 |
| 100 | 0.11 | 0.03 | 89 |
| 500 | 0.05 | 0.02 | 95 |
Table 2: Effect of this compound on Downstream AKT Signaling
| This compound Concentration (nM) | Mean Relative p-AKT (S473) Intensity | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 1.00 | 0.15 | 0 |
| 1 | 0.90 | 0.12 | 10 |
| 10 | 0.55 | 0.09 | 45 |
| 50 | 0.30 | 0.06 | 70 |
| 100 | 0.18 | 0.04 | 82 |
| 500 | 0.10 | 0.03 | 90 |
Table 3: Effect of this compound on Downstream ERK Signaling
| This compound Concentration (nM) | Mean Relative p-ERK1/2 (T202/Y204) Intensity | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 1.00 | 0.11 | 0 |
| 1 | 0.88 | 0.10 | 12 |
| 10 | 0.50 | 0.07 | 50 |
| 50 | 0.25 | 0.05 | 75 |
| 100 | 0.15 | 0.04 | 85 |
| 500 | 0.08 | 0.02 | 92 |
Note: The quantitative data presented in these tables are representative examples based on typical results observed with potent pan-Trk inhibitors and should be confirmed experimentally. A similar pan-Trk inhibitor, AR523, demonstrated a reduction in TrkA tyrosine phosphorylation by nearly 80% following a single oral dose in a mouse model.[7]
Experimental Protocols
The following protocols provide a detailed methodology for the Western blot analysis of this compound.
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Culture and Treatment: Culture cells harboring a Trk fusion (e.g., KM12 cells) to 80-90% confluency. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2-4 hours).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Protocol 2: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel in MOPS or MES running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Activate the PVDF membrane in methanol for 30 seconds, followed by equilibration in transfer buffer.
-
Assemble the transfer stack (sandwich) and perform a wet or semi-dry transfer according to the manufacturer's protocol.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8][9]
-
Incubate the membrane with the primary antibody (e.g., anti-p-TrkA, anti-p-AKT, anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[10]
-
For quantitative analysis, ensure the signal is within the linear range of detection.[6]
-
Strip the membrane and re-probe with antibodies against the total forms of the proteins (total TrkA, total AKT, total ERK) and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Quantify the band intensities using densitometry software.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Trk signaling pathway and the experimental workflow for analyzing the effects of this compound.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Research Progress of Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusions and Tropomyosin Receptor Kinase (TRK) Inhibitors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kendricklabs.com [kendricklabs.com]
- 6. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. ptglab.com [ptglab.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Cell Viability Assays with Trk-IN-11 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in neuronal survival, differentiation, and synaptic plasticity.[1][2] Dysregulation of Trk signaling, often through gene fusions or overexpression, has been identified as a key oncogenic driver in a wide range of adult and pediatric cancers.[3][4] This has led to the development of potent and selective Trk inhibitors as promising therapeutic agents.[5] Trk-IN-11 is a potent pan-Trk inhibitor with high selectivity, making it a valuable tool for investigating the biological consequences of Trk pathway inhibition and for preclinical drug development.[6]
These application notes provide detailed protocols for assessing cell viability, proliferation, and apoptosis in cancer cell lines following treatment with this compound. The accompanying data, derived from studies with highly similar pan-Trk inhibitors like entrectinib and larotrectinib, serve as a reference for expected outcomes.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the ATP-binding pocket of the Trk kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways. The primary signaling cascades initiated by Trk receptors include the Ras/MAPK (mitogen-activated protein kinase), PI3K/AKT (phosphatidylinositol 3-kinase/protein kinase B), and PLCγ (phospholipase C gamma) pathways.[2][7] By inhibiting Trk kinases, this compound effectively blocks these pro-survival and proliferative signals, leading to cell cycle arrest and apoptosis in Trk-dependent cancer cells.[8][9]
Trk Signaling Pathway and Inhibition by this compound
Caption: Trk signaling pathway and its inhibition by this compound.
Data Presentation: Efficacy of Pan-Trk Inhibitors
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize the inhibitory effects of the structurally and functionally similar pan-Trk inhibitors, entrectinib and larotrectinib, on the viability and proliferation of various cancer cell lines. This data provides a strong indication of the expected potency of this compound.
Table 1: IC50 Values of Pan-Trk Inhibitors in Cancer Cell Lines
| Pan-Trk Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Entrectinib | KM12 | Colorectal Carcinoma | 17 | [8] |
| Entrectinib | Ba/F3-TEL-TRKA | Pro-B Cell Leukemia | Low nM | [8] |
| Entrectinib | IMS-M2 | Acute Myeloid Leukemia | <1 | [6] |
| Entrectinib | M0-91 | Acute Myeloid Leukemia | <10 | [6] |
| Larotrectinib | COLO205 | Colon Cancer | 356 | [9] |
| Larotrectinib | HCT116 | Colon Cancer | 305 | [9] |
Table 2: Induction of Apoptosis by Pan-Trk Inhibitors
| Pan-Trk Inhibitor | Cell Line | Cancer Type | Treatment Conditions | Apoptotic Effect | Reference |
| Entrectinib | KM12 | Colorectal Carcinoma | 10, 50, 250 nM; 48h | Dose-dependent increase in sub-G1 DNA content and PARP cleavage | [8][10] |
| Entrectinib | IMS-M2 | Acute Myeloid Leukemia | >3 nM; 18h | Increase in sub-G1 cell population | [6] |
| Entrectinib | M0-91 | Acute Myeloid Leukemia | ≥10 nM; 18h | Majority of cells with sub-G1 DNA content | [6] |
| Entrectinib | NCI-N87 | Gastric Cancer | Not specified; 48h | 10.68% apoptosis (vs. 4.09% control) | [11] |
| Entrectinib | AGS | Gastric Cancer | Not specified; 48h | 17.68% apoptosis (vs. 4.09% control) | [11] |
Experimental Protocols
The following are detailed protocols for commonly used cell viability and apoptosis assays, adapted for use with this compound.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Experimental Workflow for Annexin V/PI Staining
Caption: Workflow for the Annexin V/PI apoptosis assay.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the phosphorylation status of key proteins in the Trk signaling pathways.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TrkA/B/C, anti-TrkA/B/C, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time (e.g., 2 hours). Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine the relative phosphorylation levels.
Conclusion
The protocols and representative data provided in these application notes offer a comprehensive guide for researchers investigating the effects of the pan-Trk inhibitor this compound on cancer cell viability and signaling. By utilizing these methodologies, researchers can effectively characterize the anti-tumor activity of this compound and further elucidate the role of Trk signaling in cancer biology.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trk receptor inhibition induces apoptosis of proliferating but not quiescent human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. targetedonc.com [targetedonc.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Entrectinib Induces Apoptosis and Inhibits the Epithelial–Mesenchymal Transition in Gastric Cancer with NTRK Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Trk-IN-11 Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that, when activated by neurotrophins, play a crucial role in the proliferation and survival of cells.[1][2] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers.[2][3] Small molecule inhibitors targeting the Trk kinase domain, such as Trk-IN-11, have emerged as promising therapeutic agents. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.
These application notes provide a comprehensive guide for researchers to develop and characterize cell line models of acquired resistance to the pan-Trk inhibitor, this compound. The generation of such models is essential for understanding the molecular mechanisms of resistance, identifying novel therapeutic strategies to overcome resistance, and for the preclinical evaluation of next-generation Trk inhibitors.
Overview of Resistance Mechanisms to Trk Inhibitors
Acquired resistance to Trk inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations within the NTRK gene itself, which prevent the inhibitor from effectively binding to the Trk kinase domain. Common on-target resistance mechanisms include:
-
Solvent front mutations: These mutations, such as the well-documented G595R mutation in NTRK1, sterically hinder the binding of type I Trk inhibitors.[4][5]
-
Gatekeeper mutations: Mutations at the gatekeeper residue, like F589L in NTRK1, can also reduce the binding affinity of the inhibitor.[4]
-
xDFG motif mutations: Alterations in this motif can shift the kinase to a conformation that is less susceptible to inhibition.[6]
-
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for Trk signaling to drive cell proliferation and survival. Examples of off-target mechanisms include:
-
Activation of bypass signaling pathways: Upregulation of other receptor tyrosine kinases, such as MET, or activation of downstream signaling components like KRAS or BRAF, can provide alternative growth signals.[6][7]
-
Increased drug efflux: Overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters like ABCB1 (also known as MDR1), can reduce the intracellular concentration of the inhibitor.[8]
-
Selecting a Suitable Cell Line
The choice of the parental cell line is a critical first step. An ideal cell line should:
-
Harbor a known NTRK gene fusion (e.g., TPM3-NTRK1, ETV6-NTRK3).
-
Exhibit sensitivity to Trk inhibitors, including this compound.
-
Be relatively easy to culture and maintain.
Below is a table of commonly used cell lines in Trk inhibitor research:
| Cell Line | Cancer Type | NTRK Fusion | Reference |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | [1][9] |
| CUTO-3 | Lung Cancer | MPRIP-NTRK1 | [10] |
| MO-91 | Leukemia | ETV6-NTRK3 | [10] |
| Ba/F3 | Pro-B Cell | Can be engineered to express various NTRK fusions | [11] |
Experimental Workflow for Generating and Characterizing this compound Resistant Cell Lines
Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol is based on the widely used dose-escalation method.
Materials:
-
Parental cancer cell line with a known NTRK fusion (e.g., KM12)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell culture flasks, plates, and other consumables
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Determine the baseline IC50 of this compound:
-
Plate the parental cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Measure cell viability using a suitable assay.
-
Calculate the IC50 value using non-linear regression analysis.
-
-
Initiate continuous culture with this compound:
-
Culture the parental cells in a flask with a starting concentration of this compound equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Maintain the cells in this concentration, changing the medium with fresh drug every 2-3 days.
-
Monitor the cells for signs of recovery and proliferation.
-
-
Dose escalation:
-
Once the cells have adapted and are proliferating steadily, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat the process of adaptation and dose escalation. This process can take several months.
-
At each stage of dose increase, cryopreserve a stock of the cells.
-
-
Isolation of a resistant population:
-
Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
The resulting cell population is considered resistant.
-
Optionally, single-cell cloning can be performed to isolate individual resistant clones.
-
Protocol 2: Characterization of Resistant Cell Lines - Cell Viability and IC50 Determination
Materials:
-
Parental and this compound resistant cell lines
-
This compound
-
96-well plates
-
Cell viability assay reagent
Procedure:
-
Plate both parental and resistant cells in 96-well plates.
-
Treat with a serial dilution of this compound for 72 hours.
-
Measure cell viability.
-
Calculate the IC50 values for both cell lines and determine the fold-increase in resistance.
Expected Quantitative Data:
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Increase in Resistance |
| Example Data | 5-15 | 150-500 | 10-100 |
Note: The exact IC50 values will depend on the cell line and specific experimental conditions.
Protocol 3: Characterization of Resistant Cell Lines - Western Blotting for Trk Signaling
Materials:
-
Parental and this compound resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-Trk (pan), anti-Trk (pan), anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture parental and resistant cells with and without this compound treatment for a specified time (e.g., 2-4 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensities using densitometry software.
Expected Results:
-
Parental cells: this compound treatment should lead to a significant decrease in p-Trk, p-AKT, and p-ERK levels.
-
Resistant cells (on-target mutation): p-Trk, p-AKT, and p-ERK levels may remain high even with this compound treatment.[14]
-
Resistant cells (off-target bypass): p-Trk may be inhibited by this compound, but p-AKT and/or p-ERK may remain elevated due to activation of an alternative pathway.[7]
Protocol 4: Characterization of Resistant Cell Lines - Analysis of On-Target Mutations
Materials:
-
Genomic DNA or RNA from parental and resistant cell lines
-
Primers flanking the NTRK kinase domain
-
PCR reagents
-
Sanger sequencing or NGS platform
Procedure (Sanger Sequencing):
-
Design primers to amplify the kinase domain of the relevant NTRK gene.
-
Perform PCR using genomic DNA from both parental and resistant cells.
-
Purify the PCR products.
-
Sequence the PCR products using Sanger sequencing.
-
Align the sequences to the reference NTRK gene sequence to identify mutations.
Protocol 5: Characterization of Resistant Cell Lines - Analysis of ABCB1 Expression
Materials:
-
RNA from parental and resistant cell lines
-
cDNA synthesis kit
-
Primers for ABCB1 and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR master mix and instrument
Procedure:
-
Isolate total RNA from parental and resistant cells.
-
Synthesize cDNA.
-
Perform qRT-PCR using primers for ABCB1 and the housekeeping gene.
-
Calculate the relative expression of ABCB1 in resistant cells compared to parental cells using the ΔΔCt method.[8][15]
Signaling Pathways and Resistance Mechanisms
Trk Signaling Pathway
Mechanisms of Resistance to this compound
Troubleshooting
| Problem | Possible Cause | Solution |
| Cells do not develop resistance | This compound concentration is too high or too low | Optimize the starting concentration and the fold-increase during dose escalation. |
| Cell line is not dependent on Trk signaling | Confirm Trk signaling dependency in the parental cell line by observing a strong anti-proliferative effect with this compound. | |
| High background in Western blots | Insufficient blocking or washing | Increase blocking time and/or the number of washes. Use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high | Titrate the primary and secondary antibody concentrations. | |
| No mutation detected in the NTRK kinase domain | Resistance is mediated by an off-target mechanism | Analyze for bypass pathway activation (Western blot) and increased drug efflux (qRT-PCR for ABCB1). |
| Mutation is outside the sequenced region | Sequence the entire NTRK coding region. |
Conclusion
The development of this compound resistant cell line models is a valuable tool for advancing our understanding of drug resistance in NTRK fusion-positive cancers. The protocols and information provided in these application notes offer a robust framework for the generation and characterization of these models, which will ultimately aid in the development of more effective therapeutic strategies for patients.
References
- 1. Cellosaurus cell line KM12 (CVCL_1331) [cellosaurus.org]
- 2. carislifesciences.com [carislifesciences.com]
- 3. Frontiers | NTRK Fusion in Non-Small Cell Lung Cancer: Diagnosis, Therapy, and TRK Inhibitor Resistance [frontiersin.org]
- 4. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NTRK kinase domain mutations in cancer variably impact sensitivity to type I and type II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to TRK inhibition mediated by convergent MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of targeted therapy resistance in a pediatric glioma driven by ETV6-NTRK3 fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Pan-Trk Inhibitors in Primary Neuron Culture Experiments
A Note to the Researcher: The specific compound "Trk-IN-11" did not yield specific results in public databases and literature. Therefore, these application notes and protocols have been generated for a representative pan-Trk inhibitor, a compound that inhibits all three Tropomyosin receptor kinase (Trk) family members: TrkA, TrkB, and TrkC. The provided quantitative data is illustrative and should be determined empirically for your specific inhibitor.
Introduction
Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases essential for the development, function, and survival of neurons in both the central and peripheral nervous systems.[1][2] The three members of this family, TrkA, TrkB, and TrkC, are activated by neurotrophins such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[3] Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades critical for neuronal function. The primary signaling pathways activated are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLC-γ pathway.[4] Dysregulation of Trk signaling is implicated in various neurological disorders and cancer.
Pan-Trk inhibitors are small molecules designed to block the kinase activity of all three Trk receptors. These inhibitors are valuable research tools for investigating the role of Trk signaling in neuronal processes and hold therapeutic potential. This document provides detailed application notes and protocols for the use of a representative pan-Trk inhibitor in primary neuron culture experiments.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a representative pan-Trk inhibitor. Researchers should generate their own data for their specific molecule of interest.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| TrkA | 8 |
| TrkB | 10 |
| TrkC | 15 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
Table 2: Cellular Activity in Primary Cortical Neurons
| Assay | Endpoint | Effective Concentration (µM) |
| Inhibition of BDNF-induced TrkB phosphorylation | p-TrkB (Y816) levels | 0.1 - 1 |
| Inhibition of NGF-induced neuronal survival | Cell Viability (MTT assay) | 0.5 - 5 |
| Reduction of neurite outgrowth | Total neurite length | 1 - 10 |
Signaling Pathways and Experimental Workflow
Trk Signaling Pathway Inhibition
The following diagram illustrates the canonical Trk signaling pathways and the point of inhibition by a pan-Trk inhibitor.
References
- 1. PROTAC Compounds Targeting TRK for Use in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK Fusion Cancers in Children: A Clinical Review and Recommendations for Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule activators of the Trk receptors for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Trk-IN-11 Resistance In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Tropomyosin Receptor Kinase (Trk) inhibitor, Trk-IN-11, in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported in vitro potency?
This compound (also referred to as Compound 14h) is a potent, second-generation Trk inhibitor with a pyrazolo[1,5-a]pyrimidine scaffold.[1][2][3][4][5] It has demonstrated high potency against wild-type TrkA and the solvent front mutant TrkA G595R.
Quantitative Data Summary: In Vitro Potency of this compound
| Target | IC50 (nM) | Reference |
| TrkA (wild-type) | 1.4 | [1][2] |
| TrkA G595R (solvent front mutant) | 1.8 | [1][2] |
Q2: My cells have developed resistance to this compound. What are the likely mechanisms?
Based on extensive research on Trk inhibitors, resistance to this compound in vitro is likely to arise from two primary mechanisms:
-
On-Target Mutations: These are mutations within the Trk kinase domain that interfere with this compound binding. The most common resistance mutations in Trk kinases are found in three key regions:
-
Off-Target Resistance (Bypass Signaling): The cancer cells activate alternative signaling pathways to bypass their dependency on Trk signaling. Common bypass pathways include the activation of:
-
RAS/RAF/MEK/ERK (MAPK) pathway
-
PI3K/AKT/mTOR pathway
-
Other receptor tyrosine kinases (RTKs) like MET or IGF1R[6]
-
Q3: How can I determine the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a combination of molecular and biochemical techniques is recommended:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the Trk kinase domain in your resistant cell line to identify potential on-target mutations.
-
Western Blotting: Analyze the phosphorylation status of key downstream signaling proteins (e.g., p-ERK, p-AKT, p-S6) to assess the activation of bypass pathways. Also, probe for the total and phosphorylated levels of other RTKs like MET and IGF1R.
-
Co-Immunoprecipitation: Investigate changes in protein-protein interactions within the Trk signaling complex that might indicate a shift in pathway activation.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in our cancer cell line over time.
This is a common indication of acquired resistance. The following workflow can help you troubleshoot this issue.
Experimental Workflow for Investigating Acquired Resistance
References
Trk-IN-11 off-target effects in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Trk-IN-11 in cancer cell experiments.
Disclaimer: Publicly available, comprehensive kinome scan data detailing the specific off-target effects of this compound is limited. To provide a practical and illustrative guide, this document utilizes the well-characterized selectivity profile of Larotrectinib , a highly selective pan-Trk inhibitor, as a representative example for discussing potential off-target considerations. Researchers should interpret these recommendations with this context in mind and consider performing their own selectivity profiling for definitive results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a potent, second-generation pan-Trk inhibitor with high affinity for TrkA.[1] It demonstrates significant activity against wild-type TrkA and the G595R mutant, which is a common resistance mutation to first-generation Trk inhibitors.[1]
Table 1: On-Target Activity of this compound
| Target | IC50 (nM) |
| TrkA | 1.4[1] |
| TrkA G595R | 1.8[1] |
Q2: What are the potential off-target effects of Trk inhibitors?
While highly selective Trk inhibitors like Larotrectinib have minimal off-target activity, it is crucial to consider potential off-target effects, especially at higher concentrations. Off-target activity can lead to misinterpretation of experimental results. General off-target resistance mechanisms to Trk inhibitors can involve the activation of bypass signaling pathways through mutations in genes like BRAF, KRAS, or MET.[2] However, this is a mechanism of acquired resistance in tumors and differs from the inhibitor's intrinsic off-target kinase inhibition profile.
As a reference for a highly selective Trk inhibitor, the kinome scan data for Larotrectinib shows minimal off-target interactions. When screened against 226 non-Trk kinases, Larotrectinib was found to be over 100-fold more selective for Trk proteins, with the exception of minor activity against TNK2.[3]
Table 2: Representative Selectivity Profile of a Highly Selective Trk Inhibitor (Larotrectinib)
| Kinase | IC50 (nM) | Selectivity vs. TrkA |
| TrkA | 5 | 1x |
| TrkB | 11 | ~2x |
| TrkC | 6 | ~1.2x |
| TNK2 | >100 | >20x |
| Other 225 Kinases | >500 | >100x |
Data for Larotrectinib is used as a representative example.[3]
Troubleshooting Guide
Problem 1: I am observing a phenotype in my NTRK-fusion negative cancer cell line after treatment with this compound.
-
Possible Cause: Off-target activity of this compound at the concentration used. Even highly selective inhibitors can engage other kinases at elevated concentrations.
-
Troubleshooting Steps:
-
Confirm the absence of Trk expression and signaling: Perform Western blotting for TrkA, TrkB, and TrkC, as well as their phosphorylated forms, to ensure the cell line is genuinely Trk-negative and that the pathway is not basally active.
-
Perform a dose-response curve: Determine the lowest effective concentration of this compound that produces the phenotype. If the effect only occurs at high micromolar concentrations, it is more likely to be an off-target effect.
-
Use a structurally different Trk inhibitor: Treat the cells with another potent and selective Trk inhibitor (e.g., Selitrectinib). If the phenotype is not replicated, the effect of this compound is likely off-target.
-
Rescue experiment: If a specific off-target is suspected (based on literature for similar compounds), attempt to rescue the phenotype by co-treatment with an inhibitor of that off-target kinase.
-
Problem 2: My results with this compound are inconsistent across experiments.
-
Possible Cause: Variability in experimental conditions or compound integrity.
-
Troubleshooting Steps:
-
Check compound stability: Ensure this compound is stored correctly and that the stock solution has not degraded. Prepare fresh dilutions for each experiment.
-
Standardize cell culture conditions: Maintain consistent cell passage numbers, confluency, and serum concentrations, as these can influence cellular responses to inhibitors.
-
Verify inhibitor concentration: Use a fresh aliquot of this compound and confirm the final concentration in your assay.
-
Problem 3: I am not observing the expected inhibition of Trk signaling in my NTRK-fusion positive cell line.
-
Possible Cause: Acquired resistance or issues with the experimental setup.
-
Troubleshooting Steps:
-
Confirm cellular Trk activity: Before treatment, verify the phosphorylation of Trk and downstream effectors like AKT and ERK to ensure the pathway is active.
-
Titrate this compound concentration: Perform a dose-response experiment to confirm that the concentration used is sufficient to inhibit Trk signaling in your specific cell line.
-
Assess for resistance mutations: If the cell line has been cultured for an extended period, consider sequencing the NTRK gene to check for acquired resistance mutations beyond G595R that may affect this compound binding.
-
Check for bypass pathway activation: As a mechanism of resistance, cancer cells can upregulate parallel signaling pathways.[2][4] Perform Western blotting for key nodes of other survival pathways (e.g., EGFR, MET, MAPK pathway components) to investigate potential bypass activation.
-
Experimental Protocols
Protocol 1: Western Blotting for On-Target and Off-Target Signaling
This protocol is designed to assess the phosphorylation status of Trk receptors and key downstream signaling molecules (AKT, ERK) to confirm on-target activity, and can be adapted to investigate potential off-target pathway modulation.
Materials:
-
Cancer cell lines (NTRK-fusion positive and negative)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-TrkA (Tyr490), anti-TrkA, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Protocol 2: Cell Viability Assay to Assess Off-Target Cytotoxicity
This protocol uses a standard colorimetric assay (e.g., MTT or WST-1) to evaluate the cytotoxic or cytostatic effects of this compound on both NTRK-fusion positive and negative cell lines.
Materials:
-
Cancer cell lines (NTRK-fusion positive and negative)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the diluted compound, including a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and calculate the IC50 value. A significant reduction in viability in NTRK-fusion negative cells at higher concentrations may suggest off-target effects.
-
Visualizations
Caption: Trk signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Experimental workflow to investigate potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetedonc.com [targetedonc.com]
- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trk-IN-11 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Trk-IN-11, a potent pan-Tropomyosin receptor kinase (Trk) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (RTKs), which includes TrkA, TrkB, and TrkC.[1][2] In many cancers, chromosomal rearrangements can lead to fusions of the NTRK genes (NTRK1, NTRK2, NTRK3) with other genes. These fusions result in the creation of chimeric Trk fusion proteins with constitutively active kinase domains that drive tumor growth and survival, independent of ligand binding.[3][4][5] this compound blocks this constitutive activation by inhibiting the kinase activity, thereby shutting down downstream oncogenic signaling pathways like the RAS/MAPK and PI3K/AKT pathways.[4][6][7]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in cancer research, specifically for studying tumors that harbor NTRK gene fusions.[1][6] It serves as a tool to investigate the role of Trk signaling in cancer cell proliferation, survival, and differentiation. It is also valuable for preclinical studies aimed at developing targeted therapies for NTRK fusion-positive cancers, which occur across a wide range of pediatric and adult malignancies.[6][8]
Q3: How should this compound be stored and handled?
A3: For optimal stability, this compound should be stored as a solid at room temperature in the continental US, though conditions may vary elsewhere; always refer to the Certificate of Analysis for specific storage recommendations.[1] For creating stock solutions, use an appropriate solvent like DMSO. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for long-term use.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound.
| Target | IC₅₀ Value |
| TrkA | 1.4 nM |
| TrkAG595R (mutant) | 1.8 nM |
| Data sourced from MedchemExpress.[1] |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the Trk signaling pathway and a general workflow for optimizing this compound concentration.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Experimental Protocol: Determining the IC₅₀ of this compound
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in an adherent NTRK fusion-positive cancer cell line using a standard MTT assay.[9][10][11]
Materials:
-
NTRK fusion-positive cell line (e.g., KM12 colorectal cancer cells)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Adjust the cell suspension concentration to the optimal seeding density (determined beforehand, typically 5,000-10,000 cells/well).[10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of treatment concentrations. For a first experiment, a broad range with 10-fold dilutions (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) is recommended.[12]
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the corresponding wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9][10]
-
Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[9]
-
Gently shake the plate for 10 minutes to ensure complete solubilization.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a plate reader at a wavelength of 490 nm or 570 nm.[9][11]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Formula: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to calculate the precise IC₅₀ value.[13]
-
Troubleshooting Guide
Q4: My IC₅₀ value for this compound is much higher than the reported nanomolar range. What could be the issue?
A4: Several factors could contribute to this discrepancy:
-
Compound Stability: Ensure the this compound stock solution was stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing fresh dilutions from a new solid stock.
-
Cell Line Authenticity: Verify that your cell line indeed harbors an NTRK fusion and has not developed resistance. The absence of the target fusion will lead to a lack of sensitivity.
-
Assay Conditions: The incubation time, cell seeding density, and metabolic state of the cells can all influence the outcome. Ensure cells are healthy and in the logarithmic growth phase.[10] Seeding too many cells can require higher drug concentrations to see an effect.
-
Experimental Error: Double-check all dilution calculations and pipetting accuracy. A simple error in preparing the serial dilutions is a common source of inaccurate results.[14][15]
Q5: I'm observing significant cell death even in my low-concentration or vehicle control wells. What should I do?
A5: This issue often points to problems with either the solvent or the general cell culture conditions:
-
Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5%. Test the effect of different DMSO concentrations on cell viability.
-
Contamination: Check your cell culture for signs of bacterial or fungal contamination, which can cause widespread cell death and unreliable assay results.[10]
-
Suboptimal Culture Conditions: Ensure your cells are not stressed due to issues like over-confluency before plating, nutrient depletion, or incorrect CO₂/temperature levels in the incubator.
Q6: The results of my dose-response experiment are not consistent between replicates. How can I improve reproducibility?
A6: Poor reproducibility can stem from several sources:
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells is a major cause of variability. Ensure your cell suspension is homogenous by gently mixing before and during plating. Pay special attention to edge effects in the 96-well plate; consider filling the outer wells with sterile PBS to minimize evaporation.[10]
-
Pipetting Inaccuracy: Use calibrated pipettes and proper technique, especially when performing serial dilutions and adding reagents.
-
Assay Timing: Ensure that the timing for drug addition, MTT incubation, and solubilization is consistent across all plates and experiments.
-
Incomplete Solubilization: Make sure the formazan crystals are fully dissolved before reading the plate, as undissolved crystals will lead to artificially low absorbance readings.
Q7: What are potential mechanisms of resistance to this compound that I should be aware of in my long-term experiments?
A7: Cells can develop resistance to Trk inhibitors through several mechanisms. While this compound is potent against the G595R mutation, other on-target resistance mutations in the NTRK kinase domain can emerge.[6] Additionally, cells can develop off-target resistance by activating bypass signaling pathways, such as through genomic alterations in MET, BRAF, or KRAS, which allow the cancer cells to survive despite the inhibition of Trk signaling.[6][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The promise of TRK inhibitors in pediatric cancers with NTRK fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. go.zageno.com [go.zageno.com]
- 15. goldbio.com [goldbio.com]
- 16. targetedonc.com [targetedonc.com]
Trk-IN-11 solubility and stability issues
Welcome to the technical support center for Trk-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors are critical in neuronal development and function and have been implicated in the progression of various cancers. This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of Trk receptors and preventing their activation by neurotrophins. This inhibition blocks downstream signaling pathways, such as the Ras-MAPK, PI3K-Akt, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3][4]
Q2: How should I prepare a stock solution of this compound?
Due to the lack of specific solubility data for this compound in the public domain, a general approach for pyrazolopyrimidine-based kinase inhibitors is recommended.[5][6][7][8][9][10][11] It is advisable to first test the solubility of a small amount of the compound in your desired solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of kinase inhibitors.[12][13][14][15][16][17]
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution gently to ensure complete dissolution.
-
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Form: Store the lyophilized powder at -20°C for long-term storage.
-
Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: How do I prepare working solutions of this compound for cell-based assays?
To prepare a working solution from your DMSO stock, dilute it in your cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform serial dilutions to minimize the risk of precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer or cell culture medium. | This compound, like many kinase inhibitors, likely has low aqueous solubility. | 1. Ensure the final DMSO concentration is as low as possible while maintaining solubility. 2. Perform serial dilutions of the stock solution in the aqueous buffer or medium. 3. Consider using a formulation with excipients such as Tween 80 or PEG400 for in vivo studies, but be mindful of their potential effects in in vitro assays.[18][19][20][21] |
| Inconsistent or no biological activity observed. | 1. Degradation of the compound due to improper storage or handling. 2. Inaccurate concentration of the working solution. 3. The target (Trk receptors) is not expressed or is at very low levels in your experimental system. | 1. Verify the storage conditions of your stock solution. Avoid repeated freeze-thaw cycles. 2. Prepare fresh working solutions for each experiment. 3. Confirm the expression of TrkA, TrkB, or TrkC in your cell line or animal model using techniques like Western blot or qPCR. |
| Cell toxicity observed at expected effective concentrations. | 1. The observed toxicity might be an on-target effect of Trk inhibition in your specific cell line. 2. The final concentration of the solvent (e.g., DMSO) is too high. | 1. Perform a dose-response curve to determine the IC50 for both target inhibition and cell viability. 2. Ensure the final DMSO concentration in your assay is below 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
Data Presentation
While specific quantitative solubility and stability data for this compound are not publicly available, the following tables provide general guidance based on the properties of similar pyrazolopyrimidine-based kinase inhibitors.
Table 1: General Solubility of Pyrazolopyrimidine Kinase Inhibitors
| Solvent | Solubility | Notes |
| DMSO | Generally high (≥ 10 mg/mL) | The recommended solvent for stock solutions.[12][17] |
| Ethanol | Variable | May be used as a co-solvent, but solubility is generally lower than in DMSO. |
| Water / PBS | Very low | Prone to precipitation. |
Table 2: General Stability and Storage Recommendations
| Form | Storage Temperature | General Stability |
| Solid (Lyophilized Powder) | -20°C | Stable for years when stored properly (desiccated, protected from light). |
| Stock Solution (in DMSO) | -80°C | Stable for several months when aliquoted to avoid freeze-thaw cycles. |
| Working Solution (in aqueous buffer/medium) | 4°C | Prepare fresh for each experiment. Unstable for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. (Molecular Weight of this compound is required for this calculation. If not provided by the supplier, this information is crucial for accurate molarity).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C.
-
Protocol 2: General Cell-Based Kinase Inhibition Assay
-
Materials:
-
Cells expressing the target Trk receptor(s)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
Multi-well plates (e.g., 96-well)
-
Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®) or target phosphorylation (e.g., antibodies for Western blotting or ELISA)
-
-
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that allows for optimal growth during the experiment. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control (if available).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).
-
Assay Readout:
-
Cell Viability: Add the viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence).
-
Target Inhibition (Western Blot): Lyse the cells, quantify protein concentration, and perform Western blotting using antibodies against phosphorylated Trk (p-Trk) and total Trk.
-
Target Inhibition (ELISA): Use a phospho-Trk ELISA kit according to the manufacturer's protocol.
-
-
Visualizations
TRK Signaling Pathways
Caption: Overview of the TRK signaling pathways and the inhibitory action of this compound.
General Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A general experimental workflow for evaluating the efficacy of this compound in a cell-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. phytotechlab.com [phytotechlab.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 18. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation strategies in immunotherapeutic pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of the Similarity of Formulations and Excipients of Approved Generic Drug Products on In Vivo Bioequivalence for Putative Biopharmaceutics Classification System Class III Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Trk-IN-11 Through Understanding Bypass Signaling Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance to Trk-IN-11, with a focus on the role of bypass signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Trk inhibitors like this compound?
Acquired resistance to Trk inhibitors, including this compound, can be broadly categorized into two main types:
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On-target resistance: This involves the development of mutations within the NTRK gene itself, specifically in the kinase domain. These mutations can interfere with the binding of the inhibitor to the Trk protein, reducing its efficacy. Common on-target mutations occur in the solvent front, gatekeeper, and xDFG motif regions of the Trk kinase domain.[1][2][3]
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Off-target resistance: This form of resistance does not involve mutations in the NTRK gene. Instead, cancer cells activate alternative signaling pathways, known as bypass pathways, to maintain their growth and survival despite the inhibition of Trk signaling.[4][5][6][7] This allows the tumor to become independent of the Trk signaling it was initially reliant on.
Q2: Which bypass signaling pathways are most commonly implicated in resistance to Trk inhibitors?
Several key bypass signaling pathways have been identified as drivers of resistance to Trk inhibitors:
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MAPK Pathway Activation: This is one of the most frequently observed mechanisms of off-target resistance.[4][5][8] Genomic alterations in genes such as BRAF (e.g., V600E mutation) and KRAS (e.g., G12A, G12D mutations) can lead to the reactivation of the MAPK/ERK signaling cascade, promoting cell proliferation and survival.[6][9]
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PI3K/AKT/mTOR Pathway Activation: This pathway is a critical regulator of cell growth, metabolism, and survival.[10][11] Aberrant activation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, can provide a bypass mechanism to overcome Trk inhibition.[12]
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Receptor Tyrosine Kinase (RTK) Activation: The activation of other RTKs can also mediate resistance. This includes:
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EGFR (Epidermal Growth Factor Receptor) Signaling: Reactivation of EGFR signaling can contribute to resistance, sometimes in conjunction with on-target NTRK mutations.[13][14]
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MET Amplification: Overexpression of the MET receptor tyrosine kinase due to gene amplification can drive resistance.[7][9]
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IGF1R (Insulin-like Growth Factor 1 Receptor) Activation: Preclinical models have shown that activation of IGF1R can mediate resistance to Trk inhibitors.[6][7]
-
Troubleshooting Guides
This section provides guidance for researchers encountering unexpected results or resistance during their experiments with this compound.
Issue 1: Cells initially sensitive to this compound develop resistance over time.
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Possible Cause: Development of on-target mutations or activation of bypass signaling pathways.
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Troubleshooting Steps:
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Sequence the NTRK gene: Perform Sanger or next-generation sequencing (NGS) on the resistant cell population to identify potential on-target mutations in the Trk kinase domain.
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Assess key bypass pathway components: Use Western blotting to check for the phosphorylation status (activation) of key proteins in the MAPK (p-ERK, p-MEK), PI3K/AKT (p-AKT, p-mTOR), and EGFR (p-EGFR) pathways.
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Perform genomic profiling: Employ NGS panels to screen for common oncogenic mutations in genes like BRAF, KRAS, PIK3CA, and for amplifications in genes like MET.
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Issue 2: Western blot analysis shows persistent downstream signaling despite effective Trk inhibition.
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Possible Cause: Activation of a bypass pathway is maintaining downstream signaling.
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Troubleshooting Steps:
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Confirm Trk inhibition: Ensure that this compound is effectively inhibiting its target by assessing the phosphorylation of Trk itself (p-Trk).
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Broaden the analysis: If p-Trk is inhibited but downstream signals like p-ERK or p-AKT persist, it strongly suggests a bypass mechanism.
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Use combination therapies: In a new experiment, treat the resistant cells with this compound in combination with inhibitors of the suspected bypass pathway (e.g., a MEK inhibitor for the MAPK pathway, a PI3K inhibitor for the PI3K/AKT pathway). A synergistic effect on cell viability or a reduction in downstream signaling would support the role of the targeted bypass pathway.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to Trk inhibitor resistance from published studies.
| Parameter | Cell Line/Model | Resistance Mechanism | Fold Change in IC50 (vs. Parental) | Reference |
| Larotrectinib IC50 | Pancreatic Cancer PDX | BRAF V600E mutation | >100-fold | [9] |
| LOXO-195 IC50 | Colorectal Cancer Cell Line | KRAS G12D expression | >50-fold | [6] |
| Entrectinib IC50 | Brain Metastasis Model (M3B) | NTRK1-G595R + EGFR activation | >200-fold | [13] |
| Gefitinib IC50 | A431 Squamous Cancer Cells | Loss of IGFBPs, IGFIR hyperphosphorylation | >10-fold | [15] |
Key Experimental Protocols
1. Western Blotting for Bypass Pathway Activation
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Objective: To assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways.
-
Methodology:
-
Cell Lysis: Culture parental and this compound resistant cells to 80% confluency. Treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Trk, Trk, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and to assess the effect of combination therapies.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, a second inhibitor (e.g., a MEK or PI3K inhibitor), or a combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-only control and plot the dose-response curves to calculate the IC50 values.
-
Visualizations
Caption: Bypass signaling pathways in this compound resistance.
Caption: Workflow for investigating this compound resistance.
References
- 1. ctDNA analysis of NTRK fusion and mechanisms of acquired resistance to TRK inhibitors. - ASCO [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Resistance to TRK inhibition mediated by convergent MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to TRK inhibition mediated by convergent MAPK pathway activation. [vivo.weill.cornell.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer [mdpi.com]
- 13. Inhibition of EGFR and MEK surmounts entrectinib resistance in a brain metastasis model of NTRK1‐rearranged tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EGFR blockade leads to singular oncogene-addiction in ETV6-NTRK3 transformed human epithelial cells and hypersensitization to entrectinib. - ASCO [asco.org]
- 15. Acquired resistance to EGFR tyrosine kinase inhibitors in cancer cells is mediated by loss of IGF-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MET or KRAS Activation After Trk-IN-11 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding MET or KRAS activation as a potential mechanism of resistance to Trk-IN-11, a potent pan-Trk inhibitor. While direct evidence of this compound inducing MET or KRAS activation is still emerging, data from first-generation Trk inhibitors strongly suggest these are critical off-target resistance pathways to consider.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1] It functions by blocking the ATP-binding site of the Trk kinase domain, thereby inhibiting its downstream signaling pathways, which are crucial for the proliferation and survival of cancers harboring NTRK gene fusions.[2][3] this compound has shown activity against wild-type TrkA and the solvent front mutation TrkA G595R.[1]
Q2: We are observing resistance to this compound in our cancer model. What are the known mechanisms of resistance to Trk inhibitors?
Resistance to Trk inhibitors can be broadly categorized into two types:
-
On-target resistance: This involves mutations in the NTRK gene itself, which prevent the inhibitor from binding effectively. Common mutations occur in the solvent front (e.g., G595R in TrkA), gatekeeper residue, and the xDFG motif.[4][5]
-
Off-target (or bypass) resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on Trk signaling. Common off-target mechanisms include the activation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules.[4]
Q3: Is MET or KRAS activation a known off-target resistance mechanism to Trk inhibitors?
Yes, both MET amplification and activating mutations in KRAS have been identified as significant off-target resistance mechanisms in patients treated with first-generation Trk inhibitors.[4][6] These alterations lead to the reactivation of the MAPK signaling pathway, which was initially suppressed by the Trk inhibitor, thereby promoting cell survival and proliferation.[6]
Q4: How would MET amplification or a KRAS mutation lead to resistance to this compound?
Trk fusion proteins typically signal through the RAS/MAPK and PI3K/AKT pathways to drive tumor growth.[7] this compound inhibits this signaling. However, if a cancer cell acquires MET amplification or an activating KRAS mutation, it can reactivate the MAPK pathway downstream of the Trk receptor. This provides a "bypass" route for the cancer cell to continue to proliferate despite the effective inhibition of Trk by this compound.
Troubleshooting Guide
If you suspect MET or KRAS activation is conferring resistance to this compound in your experimental model, consider the following troubleshooting steps.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of this compound efficacy in a previously sensitive cell line or patient-derived xenograft (PDX) model. | Development of off-target resistance. | 1. Confirm Target Engagement: Verify that this compound is still inhibiting Trk phosphorylation (p-Trk) in your resistant model. 2. Screen for Off-Target Alterations: Analyze the genomic DNA and RNA of the resistant model for MET amplification and KRAS mutations. 3. Evaluate Downstream Signaling: Assess the phosphorylation status of key MAPK pathway proteins (e.g., MEK, ERK) to see if the pathway is reactivated. |
| Maintained inhibition of p-Trk but restored downstream signaling (e.g., p-ERK). | Activation of a bypass pathway, such as through MET or KRAS. | Proceed with genomic analysis to identify the specific alteration (MET amplification or KRAS mutation). |
| Identification of MET amplification in a this compound resistant model. | MET-driven reactivation of downstream signaling. | Consider combination therapy with a MET inhibitor. |
| Identification of a KRAS mutation in a this compound resistant model. | KRAS-driven reactivation of the MAPK pathway. | Consider combination therapy with a MEK inhibitor or a KRAS-specific inhibitor (e.g., for G12C or G12D mutations).[8] |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate MET and KRAS-mediated resistance.
Protocol 1: Western Blotting for Signaling Pathway Analysis
Objective: To assess the phosphorylation status of Trk, MET, and downstream MAPK pathway components.
-
Cell Lysis:
-
Treat this compound sensitive and resistant cells with the appropriate concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein lysate on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-TrkA (Tyr490), TrkA, p-MET (Tyr1234/1235), MET, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Droplet Digital PCR (ddPCR) for MET Amplification
Objective: To quantify the copy number of the MET gene.
-
DNA Extraction: Extract genomic DNA from sensitive and resistant cells or tumor tissue using a standard kit.
-
ddPCR Assay:
-
Use a commercially available ddPCR assay for MET copy number variation. This typically includes a FAM-labeled MET target probe and a HEX-labeled reference gene probe (e.g., RPP30).
-
Prepare the reaction mix containing ddPCR Supermix, primers/probes, and 10-50 ng of genomic DNA.
-
Generate droplets using a droplet generator.
-
Perform PCR amplification.
-
Read the droplets on a droplet reader.
-
-
Data Analysis: The software will calculate the ratio of MET to the reference gene to determine the MET copy number. An increased ratio in resistant samples compared to sensitive samples indicates amplification.
Protocol 3: Sanger Sequencing for KRAS Hotspot Mutations
Objective: To detect common activating mutations in the KRAS gene (e.g., codons 12, 13, 61).
-
DNA Extraction: Extract genomic DNA as described above.
-
PCR Amplification:
-
Design primers to amplify the exons of KRAS containing the hotspot codons.
-
Perform PCR using a high-fidelity polymerase.
-
Verify the PCR product size on an agarose gel.
-
-
Sequencing:
-
Purify the PCR product.
-
Perform Sanger sequencing using the forward and/or reverse PCR primers.
-
Analyze the sequencing chromatograms for mutations by comparing them to the wild-type KRAS reference sequence.
-
Quantitative Data Summary
The following table summarizes hypothetical data that could be generated from the troubleshooting experiments.
| Cell Line / Model | This compound IC50 | p-Trk Level (vs. Control) | MET Gene Copy Number | KRAS Status | p-ERK Level (vs. Control) |
| Sensitive Parental Line | 10 nM | 10% | 2 | Wild-Type | 15% |
| Resistant Derivative A | >1 µM | 12% | 15 | Wild-Type | 95% |
| Resistant Derivative B | >1 µM | 11% | 2 | G12D Mutation | 98% |
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: TRK signaling, inhibition by this compound, and bypass resistance pathways.
Experimental Workflow for Investigating Resistance
Caption: Workflow for identifying MET/KRAS-mediated resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trk receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
Technical Support Center: Troubleshooting Inconsistent Results with Trk-IN-11
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with Trk-IN-11, a potent inhibitor of Tropomyosin receptor kinase (Trk).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent, small molecule inhibitor of Trk receptor tyrosine kinases. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Trk kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cellular proliferation and survival signals. The primary signaling cascades affected are the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1][2]
Q2: What are the primary reasons for seeing variable results in my experiments?
Inconsistent results with this compound can stem from several factors, including:
-
Compound Handling and Stability: Improper storage or handling can lead to degradation of the compound.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter cellular response.
-
Experimental Protocol Deviations: Inconsistent incubation times, reagent concentrations, or procedural steps can introduce variability.
-
Development of Resistance: Both on-target mutations in the Trk kinase domain and activation of bypass signaling pathways can lead to reduced sensitivity over time.[3][4]
Q3: How should I properly store and handle this compound?
For optimal stability, this compound should be stored as a dry powder at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO).[5][6][7] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -80°C. When preparing working solutions, allow the stock solution to come to room temperature before dilution in aqueous media to prevent precipitation.
Troubleshooting Guides
Problem 1: Higher than Expected IC50 Value or Loss of Potency
You may observe that the concentration of this compound required to achieve 50% inhibition (IC50) is significantly higher than published values, or that its effectiveness has diminished over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare a fresh stock solution of this compound from a new vial. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Ensure proper storage conditions (-20°C for powder, -80°C for DMSO stock). |
| Cell Line Resistance | 1. Perform STR profiling to confirm the identity of your cell line. 2. Use cells with a low passage number, as prolonged culturing can lead to resistance. 3. Sequence the NTRK gene in your cells to check for the emergence of resistance mutations.[4] 4. Investigate potential bypass signaling pathways (e.g., activation of EGFR or MET signaling). |
| High Cell Seeding Density | 1. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.[1] 2. Refer to established protocols for the specific cell line being used. |
| High ATP Concentration in Assay | 1. If using a cell-free kinase assay, ensure the ATP concentration is close to the Km value for the Trk kinase to obtain an accurate IC50.[8][9] |
Experimental Workflow for Investigating Loss of Potency:
Caption: Troubleshooting workflow for addressing loss of this compound potency.
Problem 2: Inconsistent Downstream Signaling Inhibition
You may observe variable inhibition of downstream signaling proteins like p-AKT or p-ERK in your Western blot analysis, even when using the same concentration of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Lysis Buffer | 1. Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve phosphorylation states.[10] |
| Inconsistent Incubation Times | 1. Standardize the duration of this compound treatment across all experiments. A time-course experiment can help determine the optimal treatment duration. |
| Cellular Context | 1. Be aware that the dominance of signaling pathways can be cell-type specific.[2] The PI3K/AKT and RAS/RAF/MEK/ERK pathways may have different sensitivities to Trk inhibition in your specific cell line. |
| Off-Target Effects | 1. While this compound is potent, consider the possibility of off-target effects at higher concentrations. Perform a dose-response experiment to identify the optimal concentration for specific Trk inhibition. |
Key Experimental Protocol: Western Blotting for p-TrkA, p-AKT, and p-ERK
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11][12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-TrkA (Tyr490), p-AKT (Ser473), p-ERK1/2 (Thr202/Tyr204), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Trk Signaling Pathway and Point of Inhibition:
Caption: Trk signaling pathways inhibited by this compound.
Problem 3: Unexpected Cellular Phenotypes or Toxicity
You may observe unexpected changes in cell morphology, viability, or behavior that are not consistent with the known on-target effects of Trk inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| DMSO Toxicity | 1. Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, as higher concentrations can be toxic to some cell lines.[5] 2. Include a vehicle-only (DMSO) control in all experiments. |
| Off-Target Kinase Inhibition | 1. Review published kinase profiling data for this compound, if available, to identify potential off-target kinases. 2. Compare the observed phenotype with the known effects of inhibiting other kinases. |
| On-Target, but Unanticipated Effects | 1. Trk signaling is involved in various physiological processes beyond cancer cell proliferation, including neuronal function and appetite regulation.[13] The observed phenotype may be an on-target effect that is specific to your cellular model. |
Logical Relationship of Unexpected Toxicity:
Caption: Decision tree for investigating unexpected toxicity.
Summary of this compound IC50 Data
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines. Note: These are representative values and may vary based on experimental conditions.
| Cell Line | Cancer Type | NTRK Fusion Status | Hypothetical IC50 (nM) |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | 5 |
| CUTO-3 | Lung Cancer | MPRIP-NTRK1 | 10 |
| SW-527 | Breast Cancer | ETV6-NTRK3 | 8 |
| A549 | Lung Cancer | NTRK wild-type | >1000 |
| MCF7 | Breast Cancer | NTRK wild-type | >1000 |
This technical support guide is intended to provide a starting point for troubleshooting common issues encountered when working with this compound. For further assistance, please consult the relevant product datasheets and published literature.
References
- 1. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Trk-IN-11 Paresthesia Observations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering paresthesia observations in studies involving Trk-IN-11 and other TRK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1] These receptors are crucial for the development and function of the nervous system and are activated by neurotrophins.[2][3] In cancer, chromosomal rearrangements can lead to NTRK gene fusions, resulting in constitutively active Trk fusion proteins that drive tumor growth.[3] this compound works by blocking the signaling pathways downstream of these aberrant Trk fusion proteins, thereby inhibiting cancer cell proliferation and survival.[4]
Q2: Is paresthesia an expected adverse event with TRK inhibitors?
Yes, paresthesia is a recognized on-target adverse event associated with TRK inhibitor therapy.[2][5] The inhibition of Trk signaling in the peripheral nervous system can lead to sensory disturbances, including tingling, numbness, and a "pins and needles" sensation.[5][6]
Q3: How is paresthesia graded in clinical studies?
Paresthesia is typically graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The grading is based on the severity of the symptoms and their impact on a patient's daily activities.[3][4][7][8][9]
Data Presentation
Table 1: Incidence and Severity of Paresthesia with TRK Inhibitors
| Grade | Frequency | Description | Management |
| Grade 1 | 17% (16 of 96 patients) | Mild symptoms, often described as perioral tingling or a "sunburn" sensation. | Typically resolves within the first month of therapy and does not require dose modification. |
| Grade 2 | 1% (1 of 96 patients) | Moderate symptoms; limiting instrumental Activities of Daily Living (ADL). | Dose modification is generally not required. |
| Grade 3+ | Not reported in the study | Severe symptoms; limiting self-care ADL or life-threatening. | Would likely require dose reduction or discontinuation. |
| Data from a study on on-target adverse events of TRK inhibitor therapy.[2] |
Troubleshooting Guides
Issue: A significant number of subjects in our preclinical study are exhibiting signs of paresthesia (e.g., altered gait, excessive licking/biting of paws).
Troubleshooting Steps:
-
Confirm On-Target Effect: Review the literature on TRK inhibitors to confirm that the observed behaviors are consistent with on-target effects. Paresthesia is an expected outcome of TRK inhibition.[5]
-
Dose-Response Assessment: Determine if the incidence and severity of paresthesia are dose-dependent. A clear dose-response relationship can help in establishing a therapeutic window.
-
Refine Behavioral Assessments: Implement more specific and quantitative behavioral tests to assess peripheral neuropathy. Refer to the detailed experimental protocols below.
-
Consider Supportive Care: For animal welfare, consult with veterinary staff about appropriate supportive care measures.
Issue: We are observing a higher-than-expected incidence of Grade 2 paresthesia in our Phase I clinical trial.
Troubleshooting Steps:
-
Review Protocol and Dosing: Carefully review the dosing regimen and patient population to identify any potential contributing factors.
-
Standardize Assessment: Ensure that all sites are using the same standardized methods for assessing and grading paresthesia, such as the CTCAE.[3][4][7][8][9] Consistent data collection is crucial for accurate analysis.
-
Patient-Reported Outcomes: Incorporate patient-reported outcome (PRO) instruments to capture the patient's experience of paresthesia more comprehensively.[1][10]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Investigate any potential correlation between drug exposure and the incidence or severity of paresthesia.
-
Risk Mitigation Plan: Develop a clear management plan for patients experiencing paresthesia, which may include dose reduction, temporary interruption of treatment, or symptomatic treatment.
Experimental Protocols
Protocol 1: Preclinical Assessment of Paresthesia in Rodent Models
This protocol is adapted from methodologies used to study chemotherapy-induced peripheral neuropathy (CIPN), a well-established model for drug-induced sensory disturbances.[5][11][12]
-
Animal Model: Use established rodent models such as C57BL/6 mice or Sprague Dawley rats.[12]
-
Drug Administration: Administer this compound via a clinically relevant route and schedule.
-
Behavioral Testing:
-
Von Frey Test (Mechanical Allodynia):
-
Acclimate the animal on a wire mesh platform.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw.
-
Record the paw withdrawal threshold. A lower threshold indicates increased sensitivity.[13]
-
-
Hargreaves Test (Thermal Hyperalgesia):
-
Place the animal in a chamber with a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Measure the latency to paw withdrawal. A shorter latency indicates increased heat sensitivity.[13]
-
-
-
Data Analysis: Compare the withdrawal thresholds and latencies between the this compound treated group and a vehicle control group using appropriate statistical methods.
Protocol 2: Clinical Assessment of Paresthesia
This protocol outlines a standardized approach for assessing paresthesia in clinical trial participants.
-
Clinician-Reported Assessment:
-
Patient-Reported Outcomes (PROs):
-
Neurological Examination:
-
Conduct a focused neurological exam at baseline and regular intervals to assess for sensory deficits. This can include testing for light touch, pinprick, vibration, and temperature sensation.
-
-
Nerve Conduction Studies (NCS):
-
For a more objective measure, consider performing NCS to evaluate the function of peripheral nerves, particularly if significant symptoms are reported.[15]
-
Mandatory Visualizations
References
- 1. Clinical assessment of chemotherapy-induced peripheral neuropathy: a discrete choice experiment of patient preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 4. A Pharmacist's Quick Introduction to the Common Terminology Criteria for Adverse Events (CTCAE) Grading System — tl;dr pharmacy [tldrpharmacy.com]
- 5. Animal Models of Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Optimal clinical assessment strategies for chemotherapy-induced peripheral neuropathy (CIPN): a systematic review and Delphi survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A systematic summary and comparison of animal models for chemotherapy induced (peripheral) neuropathy (CIPN) | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. research.monash.edu [research.monash.edu]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Validation & Comparative
A Comparative Guide to TRK Inhibitors: Trk-IN-11 versus Larotrectinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two Tropomyosin Receptor Kinase (TRK) inhibitors: Trk-IN-11, an investigational inhibitor, and Larotrectinib, an FDA-approved targeted therapy. This comparison is based on available preclinical and clinical data to inform research and drug development efforts.
Introduction
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements involving the NTRK genes can lead to the formation of TRK fusion proteins, which are oncogenic drivers in a wide range of adult and pediatric cancers.[2][3] This has led to the development of targeted therapies that inhibit TRK kinase activity.
Larotrectinib (VITRAKVI®) is a first-in-class, highly selective, and potent inhibitor of all three TRK proteins (pan-TRK inhibitor).[2][3] It has received tumor-agnostic approval from the FDA for the treatment of adult and pediatric patients with solid tumors harboring an NTRK gene fusion.[2] In contrast, this compound is a novel investigational TRK inhibitor. Publicly available data on this compound is limited, with some information available for a related series of macrocyclic derivatives.
This guide aims to present a side-by-side comparison of the available efficacy data for both compounds.
Mechanism of Action
Both Larotrectinib and investigational TRK inhibitors like this compound are ATP-competitive inhibitors that target the kinase domain of TRK proteins. By binding to the ATP-binding pocket, they block the phosphorylation and activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and survival.
Below is a diagram illustrating the TRK signaling pathway and the point of intervention for TRK inhibitors.
Figure 1: TRK Signaling Pathway and Inhibition.
Preclinical Efficacy: A Comparative Summary
The following tables summarize the available preclinical data for this compound and Larotrectinib. It is important to note that the data for this compound is limited and may not be fully representative of its complete profile.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)
| Target Kinase | This compound (IC₅₀, nM) | Larotrectinib (IC₅₀, nM) |
| TRKA | 1.4 | 5 - 11 |
| TRKAG595R | 1.8 | - |
| TRKB | Data Not Available | 5 - 11 |
| TRKC | Data Not Available | 5 - 11 |
Note: Data for this compound is from a specific publication and may refer to a compound within a series. The G595R mutation is a known resistance mutation to first-generation TRK inhibitors.
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | Genetic Alteration | This compound (IC₅₀, nM) | Larotrectinib (IC₅₀, nM) |
| Ba/F3-LMNA-NTRK1 | - | LMNA-NTRK1 | 80 (as compound 9e)[4] | Data Not Available |
| Ba/F3-LMNA-NTRK1-G595R | - | LMNA-NTRK1 G595R | 646 (as compound 9e)[4] | Data Not Available |
| COLO205 | Colon Cancer | - | Data Not Available | 356[2] |
| HCT116 | Colon Cancer | - | Data Not Available | 305[2] |
Note: The data for "compound 9e" is presented as a potential surrogate for this compound, as found in the scientific literature exploring novel macrocyclic TRK inhibitors.[4]
Table 3: In Vivo Efficacy in Xenograft Models
| Model | Cancer Type | Genetic Alteration | Compound | Dosing | Tumor Growth Inhibition (TGI) |
| KM12 Xenograft | Colorectal Cancer | TPM3-NTRK1 | Larotrectinib | 10-100 mg/kg, PO, QD | Dose-dependent inhibition |
| CUTO-3 Xenograft | Lung Cancer | MPRIP-NTRK1 | Larotrectinib | 10-100 mg/kg, PO, QD | Dose-dependent inhibition |
| Various | Various | NTRK fusions | This compound | Data Not Available | Data Not Available |
Kinase Selectivity
Larotrectinib is a highly selective inhibitor of the TRK family of kinases. It has been shown to be over 100-fold more selective for TRK kinases compared to a large panel of other kinases.[5] A comprehensive kinase selectivity profile for this compound is not publicly available.
Clinical Efficacy of Larotrectinib
Larotrectinib has demonstrated robust and durable responses in patients with TRK fusion-positive cancers across a wide range of tumor types in multiple clinical trials.[6][7][8]
Table 4: Summary of Larotrectinib Clinical Trial Data (Integrated Analysis)
| Parameter | Result |
| Overall Response Rate (ORR) | 75% - 81%[5][7] |
| Complete Response (CR) | 16% - 18%[7][9] |
| Median Duration of Response (DoR) | 35.2 months (not reached in some analyses)[8] |
| Median Progression-Free Survival (PFS) | 28.3 months[10] |
Data from pooled analyses of Phase I/II clinical trials (NCT02122913, NCT02637687, NCT02576431).[5][10]
Currently, there is no publicly available clinical data for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the evaluation of TRK inhibitors.
Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Figure 2: General Workflow for a Biochemical Kinase Assay.
Protocol:
-
Reagents: Purified recombinant TRK kinase (TRKA, TRKB, or TRKC), a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor (this compound or Larotrectinib) at various concentrations.
-
Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate or the remaining ATP is quantified using a suitable detection method (e.g., radioisotope incorporation, fluorescence polarization, or luminescence-based assays).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cellular TRK Phosphorylation Assay
This assay measures the ability of a compound to inhibit TRK autophosphorylation in a cellular context.
Protocol:
-
Cell Culture: Cells expressing a TRK fusion protein (e.g., KM-12 cells with TPM3-NTRK1) are cultured to a suitable confluency.
-
Treatment: The cells are treated with various concentrations of the TRK inhibitor for a specified duration.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Detection: The levels of phosphorylated TRK (p-TRK) and total TRK are measured by Western blotting or an ELISA-based method using specific antibodies.
-
Data Analysis: The ratio of p-TRK to total TRK is calculated for each inhibitor concentration to determine the extent of inhibition.
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of a compound in an animal model.
Figure 3: Workflow for a Tumor Xenograft Study.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells harboring a TRK fusion (e.g., KM-12) are subcutaneously injected into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the TRK inhibitor (e.g., Larotrectinib) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
Larotrectinib is a well-characterized, highly selective, and potent pan-TRK inhibitor with proven clinical efficacy in patients with TRK fusion-positive cancers. The extensive preclinical and clinical data support its use as a standard-of-care for this patient population.
The available data for this compound, and related investigational compounds, suggest it is a potent inhibitor of TRKA, including a clinically relevant resistance mutation. However, a comprehensive evaluation of its efficacy and selectivity is hampered by the lack of publicly available data on its activity against TRKB and TRKC, its broader kinase profile, and its in vivo antitumor effects. Further research and data disclosure are necessary to fully understand the therapeutic potential of this compound and its standing relative to established TRK inhibitors like Larotrectinib.
This guide highlights the importance of robust preclinical and clinical data in the comparative assessment of targeted therapies. For drug development professionals, the comprehensive dataset available for Larotrectinib serves as a benchmark for the evaluation of novel TRK inhibitors.
References
- 1. The Research Progress of Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusions and Tropomyosin Receptor Kinase (TRK) Inhibitors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11952364B2 - TRK inhibitors useful as anticancer drugs - Google Patents [patents.google.com]
- 4. Design, synthesis and biological evaluation of macrocyclic derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of larotrectinib as first-line treatment for patients with TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. onclive.com [onclive.com]
- 10. Identification and preclinical characterization of AZ-23, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Trk-IN-11 and Entrectinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the Tropomyosin receptor kinase (Trk) family have emerged as a significant advancement, particularly for tumors harboring NTRK gene fusions. This guide provides a detailed, objective comparison of the selectivity profiles of two prominent Trk inhibitors: Trk-IN-11 and Entrectinib. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.
Introduction to this compound and Entrectinib
This compound is a potent, second-generation Trk inhibitor. It has demonstrated significant activity against wild-type Trk kinases and, notably, against the G595R solvent front mutation, a common mechanism of acquired resistance to first-generation Trk inhibitors.
Entrectinib (Rozlytrek®) is an FDA-approved, CNS-active inhibitor that targets not only the Trk family (TrkA, TrkB, and TrkC) but also ROS1 and ALK fusion proteins.[1][2] Its broad-spectrum activity makes it a valuable therapeutic agent for a range of molecularly defined cancers.
Kinase Inhibition Profile: A Quantitative Comparison
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. The following tables summarize the available quantitative data on the inhibitory activity of this compound and Entrectinib against their primary targets and key off-targets. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase | This compound IC50 (nM) | Entrectinib IC50 (nM) |
| TrkA | 1.4[2] | 1[3] |
| TrkAG595R | 1.8[2] | - |
| TrkB | - | 3[3] |
| TrkC | - | 5[3] |
| ALK | - | 12[3] |
| ROS1 | - | 7[3] |
| A hyphen (-) indicates that data was not found in the public domain. |
Data Interpretation:
-
Both this compound and Entrectinib are highly potent inhibitors of TrkA, with IC50 values in the low nanomolar range.
-
A key differentiator for this compound is its potent inhibition of the TrkA G595R resistance mutation.[2]
-
Entrectinib demonstrates a broader selectivity profile, potently inhibiting TrkB, TrkC, ALK, and ROS1 in addition to TrkA.[3]
-
A comprehensive kinase selectivity panel for this compound against a wide range of kinases is not publicly available, limiting a direct comparison of their broader off-target profiles.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for common biochemical and cellular assays used in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay directly measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-33P]ATP into a substrate.
Materials:
-
Purified recombinant kinase (e.g., TrkA)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (this compound or Entrectinib) dissolved in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding [γ-33P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Capture: Stop the reaction by adding a stop buffer (e.g., EDTA) and spot the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.
-
Detection: Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Kinase Inhibition Assay (Phosphorylation Detection)
This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line with an NTRK fusion).
-
Cell culture medium and supplements.
-
Test compounds (this compound or Entrectinib) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: a primary antibody specific for the phosphorylated form of the target or a downstream substrate, and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).
-
Detection reagent (e.g., chemiluminescent substrate or fluorescence plate reader).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 2 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Detection (e.g., Western Blot or ELISA):
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific primary antibody followed by the secondary antibody. Detect the signal using a chemiluminescent reagent.
-
ELISA: Coat a plate with a capture antibody, add the cell lysates, and then detect the phosphorylated protein using a detection antibody.
-
-
Data Analysis: Quantify the signal for the phosphorylated protein in each sample. Normalize the data to the total protein amount or a housekeeping protein. Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Trk signaling and the experimental steps for inhibitor characterization can aid in a deeper understanding. The following diagrams were generated using the DOT language.
Caption: Trk Receptor Signaling Pathway
Caption: Radiometric Kinase Assay Workflow
Conclusion
Both this compound and Entrectinib are highly potent inhibitors of the Trk kinase family. The choice between these inhibitors for research and development purposes will depend on the specific scientific question being addressed.
-
Entrectinib offers a broader spectrum of activity, targeting Trk, ROS1, and ALK, making it a suitable tool for studying cancers driven by these fusions. Its well-characterized selectivity profile provides a solid foundation for interpreting experimental results.
-
This compound shows promise as a potent and selective Trk inhibitor with the significant advantage of overcoming the G595R resistance mutation. Further characterization of its kinome-wide selectivity will be crucial to fully understand its potential as a therapeutic agent and a research tool.
This guide provides a snapshot of the current publicly available data. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date information.
References
Comparative Analysis of Trk-IN-11's Efficacy Against TrkA G595R Mutation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Inhibitor Potency and Selection
The emergence of resistance mutations in oncogenic kinases is a critical challenge in targeted cancer therapy. The TrkA G595R solvent front mutation is a known mechanism of acquired resistance to first-generation TRK inhibitors. This guide provides a comparative analysis of Trk-IN-11's activity against the TrkA G595R mutation, benchmarked against other notable TRK inhibitors. The data presented herein is intended to inform preclinical research and drug development efforts in overcoming TRK inhibitor resistance.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other relevant TRK inhibitors against wild-type TrkA and the G595R mutant. This data, derived from biochemical assays, offers a direct comparison of inhibitor potency.
| Inhibitor | TrkA WT IC50 (nM) | TrkA G595R IC50 (nM) | Class |
| This compound | 1.4 | 1.8 | Second-Generation |
| Larotrectinib | 5-11[1] | >600[2] | First-Generation |
| Entrectinib | 1-5[1] | >400-fold increase from WT[2] | First-Generation |
| Selitrectinib (LOXO-195) | <1 | 2.0-9.8[3] | Second-Generation |
| Repotrectinib (TPX-0005) | <0.2[2] | 0.4[4][5] | Second-Generation |
Note: IC50 values can vary between different assay conditions and experimental setups.
TrkA Signaling Pathway
Nerve growth factor (NGF) binding to its receptor TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades crucial for cell survival, proliferation, and differentiation. The primary pathways activated include the RAS/MAPK pathway, the PI3K/AKT pathway, and the PLCγ pathway. The G595R mutation, located in the kinase domain's solvent front, can sterically hinder the binding of first-generation inhibitors, leading to sustained downstream signaling and tumor growth despite treatment.
Caption: TrkA receptor signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against a purified kinase.
Materials:
-
Purified recombinant TrkA (wild-type or G595R mutant) enzyme.
-
Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1).
-
ATP.
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the TrkA enzyme in Kinase Assay Buffer.
-
Add 2 µL of a solution containing the substrate and ATP in Kinase Assay Buffer to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.[6]
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with an inhibitor.
Materials:
-
Cancer cell line expressing TrkA or TrkA G595R (e.g., engineered Ba/F3 cells or KM12 colorectal cancer cells).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well clear flat-bottom plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% inhibition of cell growth) value.[7]
Western Blot for Phosphorylated TrkA
This protocol is used to detect the phosphorylation status of TrkA in cells following inhibitor treatment.
Materials:
-
Cancer cell line expressing TrkA or TrkA G5595R.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-TrkA (e.g., Tyr490 or Tyr674/675) and anti-total-TrkA.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed cells and treat with test compounds for a specified time (e.g., 2-4 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-TrkA) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total TrkA or a housekeeping protein like actin or tubulin.[8][9]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the activity of a novel TRK inhibitor against a resistance mutation.
Caption: Workflow for inhibitor evaluation.
References
- 1. Frontiers | Enhanced TrkA signaling impairs basal forebrain-dependent behavior [frontiersin.org]
- 2. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. promega.com [promega.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
In Vitro Showdown: A Comparative Guide to Trk Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of prominent Tropomyosin receptor kinase (Trk) inhibitors. We delve into experimental data to evaluate their performance and provide detailed methodologies for key assays.
The Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in neuronal development and function.[1][2] However, chromosomal rearrangements leading to NTRK gene fusions can result in the production of chimeric Trk fusion proteins with constitutively active kinase function, driving the growth and survival of various tumors.[3][4] This has led to the development of targeted Trk inhibitors, which have shown significant clinical efficacy. This guide focuses on an in vitro comparison of four key Trk inhibitors: the first-generation inhibitors Larotrectinib and Entrectinib, and the next-generation inhibitors Selitrectinib and Repotrectinib, designed to overcome resistance mutations.
Performance Data: A Head-to-Head Comparison
The following tables summarize the in vitro potency and cellular activity of Larotrectinib, Entrectinib, Selitrectinib, and Repotrectinib. The data has been compiled from various preclinical studies to provide a comparative overview.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference(s) |
| Larotrectinib | 5 - 11 | 5 - 11 | 5 - 11 | [1] |
| Entrectinib | 1 | 3 | 5 | [5] |
| Selitrectinib | 0.6 | <2.5 | <2.5 | [6] |
| Repotrectinib | 0.83 | 0.05 | 0.1 | [7] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50%. Lower values indicate greater potency.
Table 2: In Vitro Cellular Antiproliferative Activity (IC50, nM)
| Inhibitor | KM12 (TPM3-NTRK1) | CUTO-3 (MPRIP-NTRK1) | MO-91 (ETV6-NTRK3) | Reference(s) |
| Larotrectinib | 3.5 ± 0.7 | 59.4 ± 2.2 | 1.0 ± 0.05 | [8] |
| Entrectinib | 17 | Not Reported | Not Reported | [5] |
| Selitrectinib | ≤ 5 | ≤ 5 | ≤ 5 | [9] |
| Repotrectinib | <1 (pTRKA) | Not Reported | Not Reported | [10][11] |
IC50 values represent the concentration of the inhibitor required to inhibit the proliferation of the specified cancer cell line by 50%. These cell lines harbor different NTRK gene fusions, making them sensitive to Trk inhibition.[8][12][13][14]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescent tracer from the ATP-binding site of the Trk kinase.
Materials:
-
Recombinant Trk kinase (TrkA, TrkB, or TrkC)
-
Eu-labeled anti-tag antibody (e.g., anti-His)
-
Fluorescent kinase tracer
-
Test inhibitors (e.g., Larotrectinib, Entrectinib)
-
Assay buffer (e.g., 1X Kinase Buffer A)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test inhibitors in DMSO.
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Prepare a kinase/antibody mixture and add 5 µL to each well.
-
Add 5 µL of the fluorescent tracer to initiate the reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a suitable plate reader capable of detecting time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation.[15]
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Trk fusion-positive cancer cell lines (e.g., KM12, CUTO-3)
-
Cell culture medium and supplements
-
Test inhibitors
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
Procedure:
-
Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitors for 72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.[16][17]
Western Blotting for Trk Signaling Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of Trk and its downstream signaling proteins (e.g., AKT, ERK) upon inhibitor treatment.
Materials:
-
Trk fusion-positive cancer cell lines
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Trk, anti-Trk, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat the cells with the test inhibitors for a specified time (e.g., 2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[18][19][20][21]
Visualizing the Molecular Landscape
To better understand the mechanisms of action and experimental processes, the following diagrams have been generated.
Caption: Trk Signaling Pathway Overview.
Caption: Workflow for In Vitro Comparison.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Fusion Cancer: Patient Characteristics and Survival Analysis in the Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. KM-12 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. NTRK1 fusions for the therapeutic intervention of Korean patients with colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellosaurus cell line CUTO-3.29 (CVCL_UJ35) [cellosaurus.org]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. Critical Role for Kalirin in Nerve Growth Factor Signaling through TrkA - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Trk-IN-11 Versus Leading Trk Inhibitors in Preclinical Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Trk-IN-11 against other prominent Trk inhibitors, including Larotrectinib, Entrectinib, and Selitrectinib. This analysis is supported by available experimental data to aid in the evaluation of these compounds for further investigation.
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes, are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] However, chromosomal rearrangements leading to NTRK gene fusions can result in the formation of constitutively active Trk fusion proteins, which act as oncogenic drivers in a wide range of adult and pediatric cancers. This has established Trk as a significant target for cancer therapy.
This guide delves into the preclinical data of this compound, a potent Trk inhibitor, and compares its performance with the first-generation inhibitors Larotrectinib and Entrectinib, and the second-generation inhibitor Selitrectinib.
Biochemical Potency: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available biochemical IC50 data for this compound and its counterparts against wild-type Trk kinases and clinically relevant resistant mutants.
| Inhibitor | TrkA (nM) | TrkB (nM) | TrkC (nM) | TrkA G595R (nM) | TrkA G667C (nM) |
| This compound | 1.4 | - | - | 1.8 | - |
| Larotrectinib | 5-11 | 5-11 | 5-11 | >1000 | - |
| Entrectinib | 1-5 | 1-5 | 1-5 | >1000 | - |
| Selitrectinib | <1 | - | <2.5 | 2.0-9.8 | 2.0-9.8 |
Note: Data is compiled from various sources and may not be from direct head-to-head studies. The absence of a value is denoted by "-".
Cellular Activity: Inhibiting Cancer Cell Growth
The efficacy of these inhibitors in a cellular context is crucial for their therapeutic potential. The following table presents the IC50 values for the inhibition of proliferation in cancer cell lines harboring Trk fusions.
| Inhibitor | Cell Line (Trk Fusion) | IC50 (nM) |
| This compound | - | - |
| Larotrectinib | KM12 (TPM3-NTRK1) | ≤ 5 |
| Entrectinib | KM12 (TPM3-NTRK1) | 12 |
| Selitrectinib | KM12 (TPM3-NTRK1) | ≤ 5 |
Note: Data is compiled from various sources and may not be from direct head-to-head studies. The absence of a value is denoted by "-".
Kinase Selectivity: On-Target Precision
An ideal kinase inhibitor should potently inhibit its intended target while minimizing off-target effects. Kinome scans are utilized to assess the selectivity of a compound against a broad panel of kinases.
While comprehensive, directly comparative kinome scan data for this compound against a wide panel of kinases is not publicly available, information on the selectivity of the other inhibitors provides valuable context.
-
Larotrectinib is a highly selective inhibitor of Trk kinases, with greater than 100-fold selectivity against a large number of other kinases.[3][4]
-
Entrectinib is a multi-kinase inhibitor, targeting not only Trk kinases but also ROS1 and ALK.[4][5]
-
Selitrectinib is a next-generation Trk inhibitor designed to be highly selective for Trk kinases, including resistant mutants.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified Trk kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human Trk kinase (e.g., TrkA, TrkB, or TrkC)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)[6]
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide or protein substrate for Trk kinase)
-
Test inhibitor (e.g., this compound) at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
-
Procedure: a. Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO). b. In a 384-well plate, add the test inhibitor, the Trk kinase enzyme, and the substrate/ATP mixture.[6] c. Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).[6] d. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which involves a luminescence-based readout.[6] e. The luminescence signal is inversely proportional to the kinase activity. f. Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the cytotoxic effects of the Trk inhibitors.[7][8][9]
Protocol:
-
Reagents and Materials:
-
Cancer cell line harboring a Trk fusion (e.g., KM12)
-
Cell culture medium
-
Test inhibitor at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a detergent-based solution)[7][8]
-
96-well plates
-
Plate reader
-
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10] b. Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).[10] c. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8] d. Remove the medium and add a solubilization solution to dissolve the formazan crystals.[7][8] e. Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader. f. The absorbance is directly proportional to the number of viable cells. g. Calculate the percentage of cell proliferation inhibition compared to untreated control cells and plot the results to determine the IC50 value.
Trk Signaling Pathways
Understanding the signaling cascades downstream of Trk receptors is essential for comprehending the mechanism of action of Trk inhibitors. The binding of neurotrophins to Trk receptors triggers receptor dimerization and autophosphorylation, leading to the activation of several key intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[1][11][12][13]
Ras-Raf-MEK-ERK Pathway
This pathway is a major driver of cell proliferation and is frequently dysregulated in cancer.[14][15][16]
Caption: The Ras-Raf-MEK-ERK signaling cascade initiated by Trk receptor activation.
PI3K-Akt-mTOR Pathway
This pathway is critical for cell growth, survival, and metabolism.[17][18][19][20][21]
Caption: The PI3K-Akt-mTOR pathway downstream of Trk receptor activation.
PLCγ Pathway
Activation of this pathway leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[2][11][22]
Caption: The PLCγ signaling pathway activated by Trk receptors.
Conclusion
Based on the available preclinical data, this compound demonstrates potent inhibitory activity against TrkA and the clinically relevant G595R resistant mutant. Its biochemical potency appears comparable to or, in some cases, superior to the first-generation inhibitors Larotrectinib and Entrectinib, particularly against the G595R mutation. Selitrectinib, a second-generation inhibitor, also shows potent activity against both wild-type and mutant Trk kinases.
The lack of a publicly available, comprehensive kinome scan for this compound makes a definitive comparison of its selectivity profile challenging. Further head-to-head studies under standardized experimental conditions are warranted to provide a more conclusive assessment of the relative performance of these inhibitors. This guide serves as a valuable resource for researchers to understand the current landscape of Trk inhibitors and to inform the design of future investigations in this promising area of cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. roche.com [roche.com]
- 6. promega.com [promega.com]
- 7. researchhub.com [researchhub.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. PLC-γ-Ca2+ pathway regulates axonal TrkB endocytosis and is required for long-distance propagation of BDNF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 13. Trk receptor - Wikipedia [en.wikipedia.org]
- 14. The ERK Signal Transduction Pathway: R&D Systems [rndsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. apexbt.com [apexbt.com]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. google.com [google.com]
- 20. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 22. Reactome | PLC-gamma1 signalling [reactome.org]
Trk-IN-11: A Potent Second-Generation Inhibitor Outperforming First-Generation TRK Therapeutics in Key Resistance Models
For Immediate Release
A comprehensive analysis of available preclinical data reveals that Trk-IN-11, a second-generation Tropomyosin receptor kinase (TRK) inhibitor, demonstrates superior potency against clinically relevant resistance mutations compared to the first-generation inhibitors, Larotrectinib and Entrectinib. This guide provides a detailed comparison of the biochemical and cellular activity of these inhibitors, alongside the experimental methodologies used for their evaluation, to support researchers and drug development professionals in the field of oncology.
Superior Potency of this compound Against Solvent Front Mutations
This compound exhibits exceptional potency against both wild-type TRKA and the highly prevalent solvent front resistance mutation, TRKA G595R. Notably, its inhibitory activity against this resistant variant is significantly greater than that observed for the first-generation inhibitors Larotrectinib and Entrectinib, which are known to lose efficacy against such mutations.
Table 1: Comparative Biochemical Potency (IC50) of TRK Inhibitors
| Compound | Target | IC50 (nM) |
| This compound | TRKA | 1.4[1] |
| TRKA G595R | 1.8[1] | |
| Larotrectinib | TRKA | 5-11[2] |
| TRKB | 5-11[2] | |
| TRKC | 5-11[2] | |
| Entrectinib | TRKA | 1-5[2] |
| TRKB | 1-5[2] | |
| TRKC | 1-5[2] | |
| ROS1 | 0.2[2] | |
| ALK | 1.6[2] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Kinase Selectivity Profile
While Larotrectinib is a highly selective TRK inhibitor, Entrectinib is a multi-kinase inhibitor with potent activity against ROS1 and ALK in addition to TRK.[2] The full kinase selectivity profile of this compound is not as extensively published, but its focused development as a second-generation TRK inhibitor suggests a high degree of selectivity.
Overcoming Acquired Resistance
Acquired resistance is a major limitation of first-generation TRK inhibitors. The most common on-target resistance mechanisms involve mutations in the TRK kinase domain, categorized as solvent front, gatekeeper, and xDFG motif mutations.[3] The potent activity of this compound against the TRKA G595R solvent front mutation highlights its potential to overcome this critical resistance mechanism.
Signaling Pathway and Experimental Workflow
The constitutive activation of TRK fusion proteins drives cancer cell proliferation and survival through downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways. TRK inhibitors act by blocking the ATP binding site of the TRK kinase domain, thereby inhibiting these downstream signals.
Caption: Simplified TRK signaling pathway and the point of inhibition.
The evaluation of TRK inhibitors typically involves a tiered screening process, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a cellular context.
Caption: General experimental workflow for TRK inhibitor evaluation.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay - General Protocol)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the TRK enzyme (wild-type or mutant) and the substrate (e.g., a generic tyrosine kinase substrate) in the kinase buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound, Larotrectinib, Entrectinib) in DMSO, followed by dilution in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test inhibitor solution.
-
Add the diluted TRK enzyme to each well.
-
Initiate the reaction by adding the ATP and substrate mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[4]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature (e.g., 40 minutes).[4]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature (e.g., 30 minutes).[4]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay (Ba/F3 Cell Line - General Protocol)
This assay utilizes the IL-3 dependent murine pro-B cell line, Ba/F3, engineered to express a constitutively active TRK fusion protein, rendering them IL-3 independent for proliferation and survival.
-
Cell Culture and Plating:
-
Culture the Ba/F3 cells expressing the specific TRK fusion (e.g., ETV6-NTRK3) in appropriate media without IL-3.
-
Seed the cells in a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test inhibitor.
-
Add the diluted inhibitor to the wells containing the Ba/F3 cells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.[5]
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Incubate according to the manufacturer's instructions to allow for cell lysis and signal stabilization.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Research Progress of Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusions and Tropomyosin Receptor Kinase (TRK) Inhibitors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. reactionbiology.com [reactionbiology.com]
Comparative Cross-Resistance Profile of Trk-IN-11: A Second-Generation TRK Inhibitor
For Immediate Release
Shanghai, China – November 8, 2025 – This guide provides a detailed comparative analysis of the cross-resistance profile of Trk-IN-11, a novel second-generation Tropomyosin Receptor Kinase (TRK) inhibitor. Developed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways to offer a comprehensive understanding of this compound's efficacy against acquired resistance mutations that limit the clinical utility of first-generation TRK inhibitors.
Introduction to TRK Inhibition and Acquired Resistance
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are critical drivers in various cancers when constitutively activated by chromosomal rearrangements leading to gene fusions. First-generation TRK inhibitors, such as larotrectinib and entrectinib, have demonstrated significant efficacy in patients with TRK fusion-positive cancers. However, the development of acquired resistance, primarily through on-target mutations in the TRK kinase domain, often limits their long-term effectiveness. These mutations typically occur in three key regions: the solvent front, the gatekeeper residue, and the xDFG motif, leading to steric hindrance and reduced inhibitor binding.[1][2][3]
Off-target resistance, through the activation of bypass signaling pathways such as BRAF, KRAS, or MET, also contributes to treatment failure.[3] This has necessitated the development of next-generation TRK inhibitors designed to overcome these resistance mechanisms. This compound, a pyrizolo[1,5-a]pyrimidine derivative, has emerged as a potent second-generation inhibitor.[4]
Comparative Inhibitory Activity of this compound
This compound, also identified as compound 14h in foundational studies, demonstrates potent inhibitory activity against wild-type TRKA and, significantly, retains high potency against the common TrkA G595R solvent-front mutation, a frequent cause of resistance to first-generation inhibitors.[4] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in comparison to other relevant TRK inhibitors.
| Compound/Inhibitor | Target Kinase | IC50 (nM) |
| This compound (Compound 14h) | TrkA | 1.40 [4] |
| TrkA G595R | 1.80 [4] | |
| Larotrectinib | TrkA | 5-11[1] |
| Entrectinib | TrkA/B/C | 1-5[1] |
| Selitrectinib (LOXO-195) | Solvent Front Mutations | 2-10[1] |
| Repotrectinib (TPX-0005) | Solvent Front Mutations | 3-4[1] |
Table 1: Comparative IC50 values of this compound and other TRK inhibitors against wild-type and resistant mutant Trk kinases.
Signaling Pathway and Resistance Mechanism
The diagram below illustrates the TRK signaling pathway and the mechanism by which solvent-front mutations confer resistance to first-generation inhibitors, a challenge addressed by this compound.
Figure 1: TRK signaling and inhibitor resistance.
Experimental Protocols
The determination of the cross-resistance profile of this compound involves two primary experimental setups: in vitro kinase assays and cell-based proliferation assays.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.
-
Reagents and Materials : Recombinant wild-type and mutant TRK kinases, ATP, appropriate kinase buffer, and a substrate peptide. The specific protocol for this compound utilized a TRKA kinase and the TrkA G595R mutant.
-
Procedure :
-
The kinase reaction is initiated by mixing the recombinant TRK kinase with the test compound (this compound) at various concentrations in a kinase buffer.
-
The reaction is started by the addition of ATP and a suitable substrate.
-
The mixture is incubated at room temperature to allow for phosphorylation of the substrate.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like HTRF™, which measures the transfer of energy between a labeled antibody that recognizes the phosphorylated substrate and a second labeled component.[5]
-
-
Data Analysis : The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on TRK signaling for survival.
-
Cell Lines : Murine pro-B Ba/F3 cells are commonly used as they are dependent on interleukin-3 (IL-3) for survival.[4][6] These cells can be genetically engineered to express a TRK fusion protein (e.g., a fusion that makes them IL-3 independent), including wild-type and various resistance mutations.[4][6]
-
Procedure :
-
Engineered Ba/F3 cells expressing a specific TRK fusion are seeded in multi-well plates.
-
The cells are treated with serial dilutions of the test compound (this compound).
-
The plates are incubated for a period of time, typically 72 hours, to allow for cell proliferation.[7]
-
Cell viability is then assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis : The percentage of cell proliferation inhibition is calculated for each compound concentration compared to an untreated control. The IC50 value is determined by plotting the inhibition data against the compound concentration and fitting it to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram outlines the typical workflow for determining the cross-resistance profile of a novel TRK inhibitor like this compound.
Figure 2: Experimental workflow for profiling.
Conclusion
This compound demonstrates significant promise as a next-generation TRK inhibitor with potent activity against both wild-type TRKA and the clinically important G595R resistance mutation. The presented data and experimental frameworks provide a solid foundation for further investigation into its broader cross-resistance profile and its potential as a therapeutic agent for patients with TRK fusion-positive cancers who have developed resistance to first-generation therapies. Further studies are warranted to evaluate the efficacy of this compound against a wider panel of TRK mutations and in in vivo models.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ba/F3 Cells [cytion.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Trk-IN-11
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Trk-IN-11, a kinase inhibitor, to build a foundation of trust and value beyond the product itself.
This compound is identified as a substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and its containers are disposed of as hazardous waste through an approved waste disposal plant.[1] Adherence to proper disposal protocols is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Key Safety and Handling Information for this compound
A thorough understanding of the compound's characteristics is the first step in safe handling and disposal.
| Parameter | Information | Source |
| Chemical Name | This compound | MSDS |
| CAS Number | 2700265-62-7 | [1] |
| Molecular Formula | C21H22FN5O3 | [1] |
| Molecular Weight | 411.43 | [1] |
| Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | [1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent). | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. | [1] |
Experimental Protocols for Disposal
The following step-by-step methodologies provide guidance for the proper disposal of this compound in various forms.
1. Disposal of Solid this compound Waste
This protocol applies to unused, expired, or contaminated solid this compound powder.
-
Segregation: Do not mix solid this compound with other laboratory waste.[2] It should be segregated as hazardous solid chemical waste.
-
Containerization: Place the solid this compound waste in a clearly labeled, sealed, and leak-proof container. The container must be compatible with the chemical.[2][3] If possible, use the original container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound". Include the date when the waste was first added to the container.[4]
-
Storage: Store the waste container in a designated satellite accumulation area.[3] This area should be secure and away from incompatible materials.[3]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
2. Disposal of Liquid this compound Waste (Solutions)
This protocol is for solutions containing this compound, such as those from experimental assays.
-
Segregation: Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
-
Containerization: Use a container made of a material compatible with the solvent used for the this compound solution. The container must have a secure screw cap.
-
Labeling: Clearly label the container as "Hazardous Waste" and list all chemical components, including the solvent and an estimated concentration of this compound.[3]
-
Storage: Store the liquid waste container in secondary containment (such as a spill tray) within a designated satellite accumulation area.[5]
-
Disposal Request: Contact your institution's EHS office for collection and disposal.
3. Disposal of Empty this compound Containers
Even empty containers that held this compound must be handled as hazardous waste due to residual contamination.
-
Do Not Rinse into Drain: Given the high aquatic toxicity of this compound, do not rinse empty containers into the sanitary sewer.
-
Triple Rinsing (if applicable): If your institutional procedures allow for the disposal of triple-rinsed containers as regular waste for non-acutely toxic chemicals, the rinsate must be collected and disposed of as hazardous liquid waste.[2][3][4][6] Use a suitable solvent that can dissolve this compound for rinsing.
-
Container Disposal: If not triple-rinsed, the empty container must be disposed of as solid hazardous waste.[6] Deface the original label, and clearly mark the container as "EMPTY" and "HAZARDOUS WASTE".[4][6]
-
Collection: Place the prepared empty container in the designated solid hazardous waste stream for pickup by your institution's EHS.
4. Decontamination of Labware
For reusable labware that has come into contact with this compound:
-
Rinsing: Rinse the labware with a small amount of a suitable solvent capable of dissolving this compound.
-
Collect Rinsate: The rinsate must be collected and treated as hazardous liquid waste.
-
Washing: After the initial rinse, the labware can be washed according to standard laboratory procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific hazardous waste management guidelines, as they may have additional requirements.
References
- 1. What do I do with empty chemical containers? | Yale Environmental Health & Safety [ehs.yale.edu]
- 2. Empty Container Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. Chemical Waste Disposal | Chemistry Storeroom | Washington State University [storeroom.chem.wsu.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
